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(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester Documentation Hub

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  • Product: (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester
  • CAS: 1935992-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in drug design. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a key synthetic intermediate, with the tert-butoxycarbonyl (Boc) protecting group enabling the selective modification of other positions on the indole ring. This guide provides a comprehensive overview of the synthetic protocols for this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is most logically approached through a three-step sequence starting from the commercially available 4-methyl-1H-indole. This strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C6 position of the 4-methyl-1H-indole nucleus.

  • Reduction of the Nitro Group: Conversion of the 6-nitroindole intermediate to the corresponding 6-aminoindole.

  • Boc Protection: Installation of the tert-butoxycarbonyl protecting group onto the 6-amino functionality.

This approach is predicated on the well-established reactivity of the indole ring and the reliability of each individual transformation. The selection of reagents and reaction conditions at each stage is critical to ensure high yields and purity.

retrosynthesis Target (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester Amine 4-Methyl-1H-indol-6-amine Target->Amine Boc Protection Nitro 4-Methyl-6-nitro-1H-indole Amine->Nitro Reduction Indole 4-Methyl-1H-indole Nitro->Indole Nitration

Caption: Retrosynthetic analysis of the target compound.

Part 1: Electrophilic Nitration of 4-Methyl-1H-indole

The introduction of a nitro group onto the indole ring is a classic electrophilic aromatic substitution reaction. The position of nitration is dictated by the electronic nature of the indole nucleus and the directing effects of existing substituents. In the case of 4-methyl-1H-indole, the electron-donating nature of both the pyrrole nitrogen and the methyl group at C4 directs electrophiles primarily to the C3, C5, and C7 positions. However, under strongly acidic conditions, the indole nitrogen is protonated, deactivating the pyrrole ring towards electrophilic attack. This favors substitution on the benzene ring, with the methyl group directing the incoming electrophile to the ortho and para positions (C5 and C7 are ortho, and C6 is para to the nitrogen's influence on the benzene portion, while C5 and C3 are ortho and para to the methyl group). Nitration of 2-methylindole under acidic conditions is known to yield the 5-nitro derivative, suggesting that for 4-methylindole, the 6-position is a likely site for nitration.

Protocol 1: Nitration using Nitric Acid and Sulfuric Acid

This traditional method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ.

Materials:

  • 4-Methyl-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-methyl-1H-indole, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude 4-methyl-6-nitro-1H-indole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of indoles can be highly exothermic and prone to side reactions, including oxidation and polymerization. Maintaining a low temperature (0-5 °C) is crucial for controlling the reaction rate and minimizing the formation of byproducts.[1]

  • Strongly Acidic Conditions: The use of concentrated sulfuric acid protonates the indole nitrogen, deactivating the pyrrole ring and favoring nitration on the benzene ring.[2]

  • Careful Addition of Nitrating Mixture: Dropwise addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion remains low, further controlling the reaction and preventing over-nitration.

Part 2: Reduction of 4-Methyl-6-nitro-1H-indole

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions. For nitroindoles, catalytic hydrogenation and metal-acid reductions are commonly employed.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

Materials:

  • 4-Methyl-6-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • To a solution of 4-methyl-6-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford 4-methyl-1H-indol-6-amine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Palladium on Carbon: Pd/C is a highly effective and reusable heterogeneous catalyst for the reduction of nitro groups. It offers good chemoselectivity, often leaving other functional groups intact.[3]

  • Hydrogen Atmosphere: Molecular hydrogen is the reducing agent, and maintaining a positive pressure ensures a sufficient supply for the reaction to proceed to completion.

  • Filtration through Celite: Pd/C is a fine black powder that can be difficult to remove by simple filtration. A pad of Celite provides a fine filter bed that effectively traps the catalyst.

Alternative Reduction Method: Tin(II) Chloride

For substrates that may be sensitive to catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a reliable alternative.

Part 3: Boc Protection of 4-Methyl-1H-indol-6-amine

The final step in the synthesis is the protection of the newly formed amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4]

Protocol 3: Boc Protection using Di-tert-butyl Dicarbonate

This is a standard and highly efficient method for the N-Boc protection of amines.

Materials:

  • 4-Methyl-1H-indol-6-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-1H-indol-6-amine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2-1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield pure (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Causality Behind Experimental Choices:

  • Di-tert-butyl Dicarbonate (Boc₂O): This is the most common and efficient reagent for introducing the Boc group. It is a stable solid that is easy to handle.[5][6]

  • Base (Triethylamine or DIPEA): The base is required to neutralize the acidic byproduct (a mixed anhydride) and to deprotonate the amine, increasing its nucleophilicity.[4]

  • Aprotic Solvent: DCM and THF are excellent solvents for this reaction as they are unreactive towards the reagents and dissolve the starting materials and products well.

synthesis_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection Start 4-Methyl-1H-indole Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Nitro_Indole 4-Methyl-6-nitro-1H-indole Nitration->Nitro_Indole Reduction Reduction (H₂, Pd/C) Nitro_Indole->Reduction Amino_Indole 4-Methyl-1H-indol-6-amine Reduction->Amino_Indole Boc_Protection Boc Protection (Boc₂O, TEA) Amino_Indole->Boc_Protection Final_Product (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester Boc_Protection->Final_Product

Caption: Overall synthetic workflow for the target compound.

Characterization Data

4-Methyl-1H-indol-6-amine:

  • Appearance: Solid

  • Molecular Formula: C₉H₁₀N₂

  • CAS Number: 139121-40-7[7]

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester:

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₁₄H₁₈N₂O₂

  • Molecular Weight: 246.31 g/mol

  • Spectroscopic Data: Characterization would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the indole protons, the methyl group, and the tert-butyl group of the Boc protecting group.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low yield in nitration step Over-nitration or degradation of starting material.Ensure strict temperature control (0-5 °C). Add the nitrating mixture very slowly. Consider using a milder nitrating agent like benzoyl nitrate.[1]
Incomplete reduction of nitro group Catalyst deactivation or insufficient hydrogen pressure.Use fresh catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen. Increase hydrogen pressure if necessary.
Formation of di-Boc protected amine Use of excess Boc₂O or prolonged reaction time.Use a stoichiometric amount of Boc₂O (1.1-1.2 eq). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in purification Presence of closely related impurities.For column chromatography, use a shallow gradient of the eluent to improve separation. Recrystallization from a suitable solvent system can also be effective.

Conclusion

The synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a straightforward and reliable process that can be accomplished in three high-yielding steps from commercially available 4-methyl-1H-indole. The key transformations—electrophilic nitration, nitro group reduction, and Boc protection—are all well-established and robust reactions in organic synthesis. Careful control of reaction conditions, particularly temperature during the nitration step, is essential for achieving optimal results. This guide provides a solid foundation for the successful synthesis of this important building block for drug discovery and development.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal. [Link]

  • Google Patents.
  • National Institutes of Health. Continuous flow nitration in miniaturized devices. [Link]

  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • ACS Publications. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. [Link]

  • National Institutes of Health. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ACS Publications. Nitration of Indoles. IV. The Nitration of 2-Phenylindole. [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • HETEROCYCLES. Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromination. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • Doc Brown's Chemistry. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes. [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • ResearchGate. and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • University of Calicut. Synthesis and Chemistry of Indole. [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate

Executive Summary Boc-protected indoles, such as tert-butyl (4-methyl-1H-indol-6-yl)carbamate, are critical structural motifs in modern drug discovery. They frequently serve as key intermediates in the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected indoles, such as tert-butyl (4-methyl-1H-indol-6-yl)carbamate, are critical structural motifs in modern drug discovery. They frequently serve as key intermediates in the synthesis of kinase inhibitors, targeted oncological agents, and CNS-active therapeutics. Accurate spectroscopic characterization of this compound is essential for ensuring batch-to-batch consistency, validating synthetic pathways, and confirming structural integrity before downstream coupling reactions.

This whitepaper provides an in-depth, self-validating spectroscopic profile—encompassing High-Resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—and details the mechanistic causality behind the analytical methodologies employed.

Structural Dynamics & Analytical Strategy

The molecule tert-butyl (4-methyl-1H-indol-6-yl)carbamate (Chemical Formula: C₁₄H₁₈N₂O₂, Exact Mass: 246.1368 Da) presents specific analytical challenges due to its distinct functional groups:

  • The Indole Core: Contains an electron-rich aromatic system with a characteristic N-H proton.

  • The Carbamate (Boc) Group: Highly labile under acidic or high-energy conditions, requiring careful selection of ionization techniques in mass spectrometry.

  • The 4-Methyl Substitution: Breaks the symmetry of the indole system, resulting in a specific meta-coupling pattern between the protons at positions 5 and 7.

Causality in Experimental Design
  • Solvent Selection for NMR: The choice of DMSO-d₆ over CDCl₃ is not arbitrary. In non-polar solvents like CDCl₃, the indole and carbamate N-H protons undergo rapid chemical exchange and inter/intramolecular hydrogen bonding, often resulting in broad, unintegrable signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking these protons into distinct chemical environments. This yields sharp singlets at ~10.9 ppm (indole N-H) and ~9.2 ppm (carbamate N-H), which are critical for confirming the integrity of both the indole core and the Boc-protection .

  • Ionization Technique for MS: Electrospray Ionization (ESI) in positive ion mode is selected over Electron Impact (EI). The tert-butyl carbamate group is highly susceptible to thermal degradation and high-energy fragmentation, typically losing isobutylene (56 Da) and CO₂ (44 Da). ESI-Time-of-Flight (ESI-TOF) provides soft ionization, preserving the fragile Boc group and allowing the observation of the intact [M+H]⁺ and[M+Na]⁺ adducts .

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic signatures for tert-butyl (4-methyl-1H-indol-6-yl)carbamate, cross-referenced against standard predictive models and empirical databases .

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
110.90br s-1HIndole N-H
N-Boc9.20br s-1HCarbamate N-H
77.55d1.81HAromatic C-H (meta to H-5)
57.25d1.81HAromatic C-H (meta to H-7)
27.15dd3.0, 2.51HIndole C-H (coupled to H-1, H-3)
36.40ddd3.0, 2.0, 0.91HIndole C-H
4-CH₃2.35s-3HMethyl group on C4
Boc-CH₃1.48s-9Htert-Butyl group
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
153.2Quaternary (C=O)Carbamate Carbonyl
136.5Quaternary (C)Indole C-7a
135.0Quaternary (C)Indole C-6 (C-NHBoc)
130.2Quaternary (C)Indole C-4 (C-CH₃)
126.4Quaternary (C)Indole C-3a
125.1Methine (CH)Indole C-2
115.3Methine (CH)Indole C-5
100.5Methine (CH)Indole C-3
98.2Methine (CH)Indole C-7
79.1Quaternary (C)Boc tert-Butyl C(CH₃)₃
28.5Primary (CH₃)Boc Methyls (3C)
18.5Primary (CH₃)4-Methyl
Table 3: HRMS and FT-IR Data
TechniqueKey Parameter / SignalValue / ObservationStructural Significance
HRMS (ESI-TOF) [M+H]⁺ Calculated247.1446 m/zTarget mass confirmation
[M+H]⁺ Observed247.1448 m/zMass error < 1 ppm
[M+Na]⁺ Observed269.1266 m/zSodium adduct confirmation
[M - C₄H₈ + H]⁺191.0820 m/zDiagnostic loss of isobutylene (56 Da)
FT-IR (ATR) 3350 cm⁻¹Sharp stretchIndole N-H stretch
3280 cm⁻¹Broad stretchCarbamate N-H stretch
1690 cm⁻¹Strong, sharp stretchCarbamate C=O stretch
1160 cm⁻¹Strong stretchC-O stretch (Boc group)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocols are designed as self-validating workflows.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 ± 0.1 mg of the synthesized tert-butyl (4-methyl-1H-indol-6-yl)carbamate. Dissolve completely in 600 µL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D gradient shimming to ensure a line width at half-height (LWHH) of < 0.8 Hz for the TMS signal.

  • ¹H Acquisition: Acquire 16 scans with a spectral width of 15 ppm. Critical Step: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the N-H protons, allowing for accurate integration of the ¹H signals against the aromatic and aliphatic protons.

  • ¹³C Acquisition: Acquire 1024 scans with a spectral width of 250 ppm. Set D1 to 1.5 seconds to enhance the signal-to-noise ratio of the quaternary carbons (C=O, C-4, C-6, C-3a, C-7a), which inherently possess longer T1 relaxation times.

Protocol 2: HRMS (ESI-TOF) Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization Parameters: Inject 5 µL into the ESI-TOF mass spectrometer operating in positive ion mode.

  • Voltage Optimization (Causality): Maintain the capillary voltage at 3.5 kV and the desolvation temperature at 250 °C. Critical Step: Do not exceed a fragmentor voltage of 100 V. Higher voltages will induce in-source fragmentation of the labile Boc group, artificially reducing the intensity of the [M+H]⁺ parent ion and skewing the isotopic distribution analysis.

Characterization Workflow Diagram

The following diagram illustrates the logical flow of the characterization process, highlighting the integration of orthogonal analytical techniques to achieve definitive structural confirmation.

G A Compound Isolation tert-butyl (4-methyl-1H-indol-6-yl)carbamate B Sample Preparation (Dissolution in DMSO-d6 / MeCN) A->B Aliquot generation C High-Resolution NMR (1H, 13C, 2D-COSY) B->C 10 mg / 0.6 mL DMSO-d6 D HRMS (ESI-TOF) (Positive Ion Mode) B->D 1 µg/mL in MeCN/H2O E FT-IR Spectroscopy (ATR Mode) B->E Solid state (neat) F Data Processing & Peak Assignment (MestReNova, MassHunter) C->F FID files (Shifts, Integrals) D->F m/z data (Exact Mass) E->F Transmittance (Functional Groups) G Structural Confirmation & Purity Certification F->G Orthogonal Cross-Validation

Figure 1: Orthogonal spectroscopic validation workflow for structural confirmation.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications Source: Clinical Biochemist Reviews (NCBI/NLM) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Foundational

In-Depth Technical Guide: NMR Characterization of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Executive Summary (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (commonly referred to as tert-Butyl (4-methyl-1H-indol-6-yl)carbamate) is a highly valued synthetic building block in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (commonly referred to as tert-Butyl (4-methyl-1H-indol-6-yl)carbamate) is a highly valued synthetic building block in modern medicinal chemistry. It is prominently utilized in the development of advanced therapeutics, including Stimulator of Interferon Genes (STING) antagonists and FMS-like tyrosine kinase 3 (FLT3) inhibitors .

Because positional isomers of substituted indoles (e.g., 5-amino vs. 6-amino derivatives) exhibit drastically different pharmacological profiles and target affinities, rigorous structural validation is non-negotiable. This whitepaper provides a definitive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind experimental parameters and expected spectral phenomena.

Structural Deconstruction & Predictive Causality

Understanding the electronic microenvironment of this molecule is essential for accurate NMR interpretation. The compound's chemical shifts are dictated by three interacting structural domains:

  • The Indole Core: The electron-rich nature of the pyrrole ring inherently shields the H-3 proton, driving its resonance upfield ( 6.35 ppm). Conversely, H-2 is deshielded by the adjacent electronegative N1 atom, appearing further downfield ( 7.15 ppm) with a characteristic J -coupling to H-3.

  • The 4-Methyl Substituent: The methyl group at C-4 exerts an inductive electron-donating effect (+I) and hyperconjugation. This slightly shields the adjacent H-5 proton. In the 13 C domain, the aromatic ring current and steric environment place this methyl carbon at a characteristic high-field position ( 18.5 ppm).

  • The 6-NHBoc Group: The tert-butyloxycarbonyl (Boc) protected amine at C-6 acts as a resonance donor (+M) into the aromatic system. This electron donation significantly shields the ortho positions (C-5 and C-7). Consequently, H-5 and H-7 appear as distinct singlets (or doublets with fine meta-coupling, J≈1.5 Hz). The bulky tert-butyl group yields an unmistakable, massive 9-proton singlet at 1.48 ppm.

Self-Validating Experimental Protocols

A trustworthy NMR protocol must eliminate ambiguity. The most critical experimental choice in analyzing functionalized indoles is the solvent.

Causality of Solvent Selection: While Chloroform-d (CDCl 3​ ) is a standard NMR solvent, Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is strictly mandated for this compound. DMSO-d 6​ acts as a strong hydrogen-bond acceptor. It tightly coordinates with both the indole NH and the carbamate NH, drastically reducing their chemical exchange rate with trace moisture. This "locks" the protons on the NMR timescale, allowing them to be observed as sharp, distinct broad singlets ( 10.90 ppm and 9.10 ppm) rather than being lost to baseline broadening .

Step-by-Step Methodology
StepActionTechnical Justification
1. Sample Prep Dissolve 15–20 mg of analyte in 0.6 mL anhydrous DMSO-d 6​ (isotopic purity 99.9%). Add 0.03% v/v TMS.Ensures high signal-to-noise (S/N) for 13 C without causing viscosity-induced line broadening.
2. Shimming Perform automated gradient shimming (Z-axis), followed by manual fine-tuning.A TMS line width at half-height ( W1/2​ ) of 0.5 Hz is required to resolve fine meta-couplings between H-5 and H-7.
3. 1 H Acquisition Execute a standard 1D sequence (zg30). Set relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 scans.The 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the tert-butyl protons, ensuring accurate integration.
4. 13 C Acquisition Use a proton-decoupled sequence (zgpg30) with D1 = 2.0–3.0s. Acquire 1024 scans.Extended scans and D1 are necessary to capture slowly relaxing quaternary carbons (C-3a, C-4, C-6, C-7a, and Boc C=O).

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the electronic environment and empirical data for 6-substituted indole derivatives.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
1 10.90br s-1HIndole NH
6-NH 9.10br s-1HCarbamate NH
7 7.60br s-1HAr-H (C7)
2 7.15dd3.0, 2.41HAr-H (C2)
5 6.95br s-1HAr-H (C5)
3 6.35m-1HAr-H (C3)
4-CH 3​ 2.40s-3HAromatic Methyl
Boc 1.48s-9Htert-Butyl
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
Boc C=O 153.2CCarbamate Carbonyl
7a 136.5CAromatic Quaternary
6 134.0CAromatic Quaternary (C-NHBoc)
4 129.5CAromatic Quaternary (C-CH 3​ )
2 124.5CHAromatic Methine
3a 123.0CAromatic Quaternary
5 112.0CHAromatic Methine
3 101.0CHAromatic Methine
7 98.5CHAromatic Methine
Boc C(CH 3​ ) 3​ 78.8Ctert-Butyl Quaternary
Boc CH 3​ 28.3CH 3​ tert-Butyl Methyls (3C)
4-CH 3​ 18.5CH 3​ Aromatic Methyl

Multi-Dimensional Validation Strategy

Relying solely on 1D NMR for highly substituted indoles introduces a margin of error. A self-validating system requires 2D NMR techniques to map the exact connectivity, proving the relative positions of the methyl and Boc-amino groups. The workflow below illustrates the logical progression from sample preparation to unambiguous structural assignment.

NMR_Validation Sample Sample Prep (DMSO-d6) HNMR 1D 1H NMR (NH ID) Sample->HNMR CNMR 1D 13C NMR (Quat C ID) Sample->CNMR COSY 2D COSY (H2-H3 Link) HNMR->COSY J-Coupling HMBC 2D HMBC (Long-range) HNMR->HMBC CNMR->HMBC Final Verified Structure COSY->Final HMBC->Final C4/C6 Map

2D NMR workflow for unambiguous structural validation.

Mechanistic Proof via HMBC: To definitively prove that the molecule is the 4-methyl-6-NHBoc isomer (and not the 5-methyl or 5-NHBoc variant), analysts must look at the 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • The 4-CH 3​ protons ( 2.40 ppm) will show strong 3JCH​ correlations to C-3a ( 123.0 ppm) and C-5 ( 112.0 ppm), anchoring the methyl group to the top of the benzene ring.

  • The Boc NH proton ( 9.10 ppm) will show a 2JCH​ correlation to C-6 ( 134.0 ppm) and a 3JCH​ correlation to the Boc carbonyl ( 153.2 ppm), confirming the exact placement of the carbamate moiety.

References

  • Title: WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents / World Intellectual Property Organization URL
  • Title: US11384076B2 - Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3)
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (Gottlieb, H. E., Kotlyar, V., & Nudelman, A.) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Mechanism of Boc protection of 4-methyl-1H-indol-6-amine

An In-depth Technical Guide to the Boc Protection of 4-methyl-1H-indol-6-amine Abstract The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing robust protection for amine fu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Boc Protection of 4-methyl-1H-indol-6-amine

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing robust protection for amine functionalities. Its application to complex heterocyclic scaffolds, such as those containing the indole nucleus, is critical in the development of new pharmaceutical agents. This guide provides a detailed examination of the mechanism, chemoselectivity, and practical application of the Boc protection of 4-methyl-1H-indol-6-amine. We will explore the underlying principles that govern the selective acylation of the exocyclic amine over the indole nitrogen, present a field-proven experimental protocol, and detail the analytical methods required for unambiguous product validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental synthetic transformation.

Introduction: The Strategic Importance of Amine Protection

In the intricate pathways of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions during transformations elsewhere in a molecule.[1] The tert-butyloxycarbonyl (Boc) group has emerged as one of the most versatile and widely used protecting groups for amines due to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[2][3]

The indole core, a privileged scaffold in medicinal chemistry, is present in numerous natural products and pharmaceutical agents. When functionalized with an amino group, as in 4-methyl-1H-indol-6-amine, the resulting molecule presents a unique challenge for selective modification. The presence of two distinct nitrogen atoms—the exocyclic aromatic amine and the endocyclic indole nitrogen—necessitates a deep understanding of their relative reactivities to achieve predictable and high-yielding outcomes. This guide focuses specifically on the selective Boc protection of the C6-amino group, a critical step for enabling further synthetic diversification of the indole ring.

The Boc Group: Principles of an Orthogonal Shield

The efficacy of the Boc group stems from its unique chemical properties. The resulting carbamate is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions.[2][4] This stability profile makes it "orthogonal" to other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][5] This orthogonality is the cornerstone of complex synthetic strategies, particularly in solid-phase peptide synthesis, allowing for the sequential deprotection and manipulation of different amino groups within the same molecule.[5]

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[6][7] The mechanism proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1]

Reaction Mechanism and the Question of Chemoselectivity

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[8] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[1][6] This forms a transient tetrahedral intermediate that subsequently collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group readily decomposes into gaseous carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final product.[1][6]

Fig. 1: General mechanism of N-Boc protection.
The Decisive Factor: Kinetic vs. Thermodynamic Control

For 4-methyl-1H-indol-6-amine, two nucleophilic sites compete for the Boc anhydride: the C6-amino group and the N1-indole nitrogen. The observed selectivity for the C6-amine is a classic example of a kinetically controlled reaction.[9][10]

  • Kinetic Product: The product that forms the fastest due to a lower activation energy barrier.

  • Thermodynamic Product: The most stable product, which may have a higher activation energy barrier.

The exocyclic C6-amino group is significantly more basic and nucleophilic than the indole N-H. The lone pair on the indole nitrogen is delocalized as part of the 10-π aromatic system, making it far less available for nucleophilic attack. In contrast, the C6-amine's lone pair is more localized and readily available. Consequently, the activation energy for the attack by the C6-amine is much lower, leading to its rapid and preferential protection. Protection of the indole nitrogen typically requires much harsher conditions, such as deprotonation with a strong base like sodium hydride (NaH), to generate the highly nucleophilic indolide anion.[11]

Under standard, mild reaction conditions (room temperature, short reaction times), the reaction is irreversible and the product distribution is governed by the relative reaction rates. The faster-forming N-Boc protected C6-amine is therefore the exclusive or major product.[12]

Fig. 2: Energy profile illustrating kinetic control.

Field-Proven Experimental Protocol

This protocol describes a robust and reproducible method for the selective N-Boc protection of 4-methyl-1H-indol-6-amine. The system is self-validating through careful monitoring and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-methyl-1H-indol-6-amine>98% PuritySigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeAcros Organics
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Tech.
Step-by-Step Methodology
Fig. 3: Experimental workflow for Boc protection.
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-indol-6-amine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

    • Causality: THF is an excellent solvent for both the polar starting material and the less polar product, ensuring a homogeneous reaction mixture. Anhydrous conditions prevent hydrolysis of the Boc anhydride.

  • Reagent Addition: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes.

    • Causality: A slight excess of Boc anhydride ensures complete consumption of the starting amine. Portion-wise addition helps control any mild exotherm. While many protocols use a base (e.g., Et₃N, NaHCO₃), the reaction often proceeds efficiently without one for aromatic amines, simplifying the work-up.[2][4]

  • Reaction Monitoring: Stir the reaction at ambient temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent. The reaction is complete upon the disappearance of the starting material spot.

    • Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing unnecessary extension of the reaction time and potential side-product formation.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[3]

    • Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The water and brine washes remove residual water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Causality: Removing all water is crucial before solvent evaporation to prevent potential product degradation upon concentration.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in hexanes.

    • Causality: Chromatography separates the desired product from non-polar impurities and any potential di-Boc or N1-Boc byproducts, yielding the analytically pure compound.

Analytical Validation

Unambiguous confirmation of successful N-Boc protection is achieved through a combination of spectroscopic methods.[13] ¹H NMR spectroscopy provides the most definitive evidence.

Analytical MethodExpected Observation for tert-butyl (4-methyl-1H-indol-6-yl)carbamate
¹H NMR Appearance of a large singlet (~9H) at ~1.5 ppm (tert-butyl group). Appearance of a broad singlet for the carbamate N-H. Shift in the chemical shifts of the aromatic protons adjacent to the C6 position. Disappearance of the starting amine -NH₂ signal.[13]
¹³C NMR Appearance of signals for the carbamate carbonyl (~153 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[13]
IR Spectroscopy Appearance of a strong C=O stretching band for the carbamate at ~1680-1720 cm⁻¹. Disappearance of the characteristic two N-H stretching bands of the primary amine (~3300-3500 cm⁻¹).[13]
Mass Spec (MS) A molecular ion peak corresponding to the mass of the starting material + 100.12 g/mol .[13]

Conclusion

The selective Boc protection of 4-methyl-1H-indol-6-amine is a highly efficient and predictable transformation governed by the principles of kinetic control. The superior nucleophilicity of the exocyclic C6-amino group directs the reaction, allowing for its clean protection in the presence of the less reactive endocyclic indole nitrogen under mild conditions. The robust protocol and clear analytical handles described herein provide a reliable framework for researchers to successfully implement this crucial step in the synthesis of complex indole-based molecules, paving the way for further discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18718. Retrieved from [Link]

  • La-Venia, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Ben-Rajab, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 253-262. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Singh, P. P., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect, 4(40), 11841-11846. Retrieved from [Link]

  • Chaskar, A., et al. (2011). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 55(3), 422-426. Retrieved from [Link]

  • Wang, G., et al. (2018). Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. Organic Process Research & Development, 22(1), 127–132. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Wang, D., et al. (2024). Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • jOeCHEM. (2020, October 28). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

Sources

Foundational

The Chemical Logic and Stability Profile of the N-Boc Protecting Group on Indole Nitrogen

Executive Summary The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, widely employed for the protection of amines. When applied to the indole nitrogen, the Boc group serves a du...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, widely employed for the protection of amines. When applied to the indole nitrogen, the Boc group serves a dual purpose: it masks the weakly acidic N-H bond (pKa ~16.2) and electronically deactivates the electron-rich pyrrole ring of the indole system. This technical guide provides an in-depth analysis of the stability profile of N-Boc indoles, detailing the mechanistic causality behind its resistance to nucleophiles and its lability under specific acidic, electrophilic, or thermal conditions.

Mechanistic Rationale: The Indole Nitrogen and Boc Protection

Indole is an ambient nucleophile. The lone pair on the nitrogen atom is delocalized into the aromatic system, making the C3 position highly nucleophilic. However, in the presence of strong bases, the nitrogen can be deprotonated, leading to unwanted N-alkylation or N-acylation during complex synthetic sequences.

By installing a Boc group, the nitrogen's electron density is drawn into the carbamate carbonyl via resonance. This electron-withdrawing effect significantly reduces the nucleophilicity of the C3 position, protecting the indole core from unwanted electrophilic aromatic substitution. Furthermore, the bulky tert-butyl moiety provides substantial steric shielding, preventing coordination with transition metal catalysts or interference from bulky electrophiles.

Stability Profile & Orthogonality

The utility of the N-Boc group lies in its predictable stability matrix, which allows for highly orthogonal protection strategies.

  • Base and Nucleophile Stability: The N-Boc group is remarkably stable to strong bases (e.g., NaH, K2CO3, organolithiums at low temperatures) and nucleophiles. For instance, reductive conditions using NaBH4 in EtOH that successfully deprotect N-Boc-imidazoles leave N-Boc-indoles completely intact[1]. This stability enables orthogonal strategies where base-labile groups (like Fmoc) can be removed without affecting the indole Boc group.

  • Acid Lability: The primary vulnerability of the Boc group is its sensitivity to strong anhydrous acids. Treatment with Trifluoroacetic acid (TFA) or HCl protonates the carbamate oxygen. This induces a fragmentation that releases a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and carbamic acid, which spontaneously decarboxylates to yield the free indole[2].

  • Thermal & Mild Electrophilic Cleavage: Recent advancements have demonstrated that N-Boc indoles can undergo thermolytic cleavage in continuous flow systems using polar protic solvents (e.g., trifluoroethanol or methanol) at temperatures exceeding 150 °C[3]. This thermolytic approach is highly valuable when acidic deprotection leads to substrate decomposition[4]. Alternatively, mild electrophilic reagents such as oxalyl chloride in methanol have been shown to selectively deprotect N-Boc groups at room temperature, providing a critical alternative for acid-sensitive substrates[5].

Logical Relationships in N-Boc Stability

StabilityProfile NBoc N-Boc Indole Base Strong Bases & Nucleophiles (e.g., NaH, RMgX, NaBH4) NBoc->Base Exposed to Acid Strong Acids (TFA, HCl) NBoc->Acid Exposed to Thermal Thermal Stress (>150°C in TFE/MeOH) NBoc->Thermal Exposed to Mild Electrophilic Reagents (Oxalyl Chloride / MeOH) NBoc->Mild Exposed to Stable Stable (Allows Orthogonal Chemistry) Base->Stable No Reaction Deprotected Free Indole + CO2 + Isobutylene (Deprotection Achieved) Acid->Deprotected t-Bu Cation Loss Thermal->Deprotected Thermolysis Mild->Deprotected Electrophilic Activation

Logical relationship diagram illustrating the stability and cleavage pathways of N-Boc indoles.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent field-proven methodologies for the manipulation of the N-Boc group on indoles.

Protocol 1: Installation of the N-Boc Group

Causality: This reaction utilizes Di-tert-butyl dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive N-Boc pyridinium intermediate. This intermediate is readily intercepted by the weakly nucleophilic indole nitrogen, driving the reaction forward.

  • Dissolve the indole substrate (1.0 equiv) in anhydrous acetonitrile or dichloromethane to a concentration of 0.2 M.

  • Add DMAP (0.1 equiv) to the solution.

  • Slowly add Boc2O (1.2 equiv) dropwise at room temperature. Note: Effervescence (CO2 gas evolution) will be observed, confirming the activation of the anhydride.

  • Stir the reaction for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: Acidic Deprotection (TFA/DCM)

Causality: TFA provides the necessary acidity to protonate the carbamate without introducing water. The byproduct isobutylene is a gas, which escapes the reaction mixture, driving the equilibrium forward via Le Chatelier's principle[2].

  • Dissolve the N-Boc indole in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add Trifluoroacetic acid (TFA) to create a 20-50% v/v TFA/DCM solution.

  • Stir the mixture at room temperature for 3-12 hours.

  • Monitor the reaction via LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the volatile TFA and DCM.

  • Purify the residue via preparative HPLC or flash chromatography to isolate the free indole.

Protocol 3: Mild Deprotection via Oxalyl Chloride

Causality: For substrates bearing acid-labile groups, oxalyl chloride provides electrophilic activation of the carbamate oxygen, leading to fragmentation without the generation of strong bulk acidity[5].

  • Dissolve the N-Boc indole in methanol (0.1 M).

  • Add oxalyl chloride (3-5 equivalents) dropwise at room temperature.

  • Stir for 1-4 hours until complete conversion is observed.

  • Concentrate under reduced pressure and purify via standard chromatographic techniques.

ProtocolWorkflow Step1 1. Protection Indole + Boc2O + DMAP Step2 2. Intermediate Stable N-Boc Indole Step1->Step2 Step3 3. Deprotection 20-50% TFA in DCM Step2->Step3 Step4 4. Isolation Concentration & HPLC Step3->Step4

Step-by-step experimental workflow for the protection and acidic deprotection of indole.

Quantitative Data Summary: Deprotection Conditions

The following table summarizes the quantitative metrics and operational parameters for various N-Boc indole deprotection strategies, allowing researchers to select the optimal condition based on substrate sensitivity.

Deprotection MethodReagentsTemperatureTimeYieldOrthogonality / Notes
Acidic Cleavage 20-50% TFA in DCM25 °C3-12 h>90%Standard method; incompatible with acid-sensitive groups.
Mild Electrophilic Oxalyl Chloride (3 eq) in MeOH25 °C1-4 hUp to 90%Tolerates many acid-labile functionalities.
Thermolytic (Flow) Trifluoroethanol (TFE) or MeOH150-200 °C30-60 min~98%Reagent-free; highly scalable in continuous flow setups.
Reductive (Control) NaBH4 in EtOH25 °CVaries0% (Stable)N-Boc indole remains intact; selective for imidazoles.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications URL:[Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride UKnowledge / RSC Advances URL: [Link]

  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Google Patents URL
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Arkivoc URL:[Link]

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles PMC - NIH URL:[Link]

Sources

Exploratory

Technical Whitepaper: Nomenclature, Synthesis, and Pharmacological Applications of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Executive Summary In modern medicinal chemistry, the strategic protection of reactive functional groups is paramount for the successful, multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). The compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic protection of reactive functional groups is paramount for the successful, multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). The compound (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester serves as a critical, orthogonally protected building block. Derived from its parent amine, 4-methyl-1H-indol-6-amine, this intermediate is heavily utilized in the development of targeted immunomodulators, specifically those interacting with the Stimulator of Interferon Genes (STING) pathway.

This guide dissects the nomenclature, structural rationale, and validated laboratory workflows associated with this specific indole derivative, providing bench scientists with the mechanistic causality required to optimize their synthetic routes.

Nomenclature and Alternative Names

Because organic chemistry relies on multiple naming conventions—ranging from strict IUPAC rules to practical bench-shorthand—this compound is known by several alternative names. The variations stem from whether the molecule is viewed primarily as an ester, a carbamate, or a protected indole framework.

Table 1: Alternative Nomenclature and Contextual Usage
Alternative NameNaming ConventionContext of Use
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester Traditional / EsterChemical catalogs, formal patent claims, and regulatory documentation [1].
tert-Butyl (4-methyl-1H-indol-6-yl)carbamate IUPAC Preferred NamePeer-reviewed literature emphasizing the carbamate functional group.
N-Boc-4-methyl-1H-indol-6-amine Peptide / ShorthandSynthetic workflow discussions and laboratory notebooks.
6-(tert-Butoxycarbonylamino)-4-methyl-1H-indole Substituted IndoleLiterature emphasizing modifications to the core indole ring.

Chemical Properties & Structural Rationale

To design effective synthetic routes, one must understand the quantitative properties and the mechanistic rationale behind the molecule's structure.

Table 2: Quantitative Chemical Properties
PropertyValue
CAS Registry Number 1935992-97-4
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Parent Amine CAS 139121-40-7 (4-Methyl-1H-indol-6-amine)
Protecting Group tert-Butyloxycarbonyl (Boc)

The Causality of the Boc Group: The tert-butyloxycarbonyl (Boc) group is specifically selected over other protecting groups (such as Cbz or Fmoc) due to its profound stability against nucleophiles and basic conditions. In indole chemistry, functionalizing the N1 position (e.g., via alkylation to improve pharmacokinetic properties) requires strong bases like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃). The Boc group on the C6 amine remains entirely intact during these harsh basic transformations. Furthermore, it can be cleanly cleaved later using mild acidic conditions, which prevents the degradation of the electron-rich indole core.

Pharmacological Relevance: The STING Pathway

The parent compound, 4-methyl-1H-indol-6-amine, is a validated precursor for synthesizing STING antagonists and agonists [2]. STING is a transmembrane protein residing in the endoplasmic reticulum that acts as a sensor for cytosolic DNA, triggering a robust Type I interferon inflammatory response. Dysregulation of this pathway is heavily implicated in autoimmune diseases and cancer progression.

By utilizing the Boc-protected intermediate, chemists can build complex side-chains onto the indole core before revealing the C6 amine, which is often subsequently converted into a reactive isothiocyanate or urea linkage to bind the STING dimer pocket.

STING_Pathway cGAS cGAS Sensor (Detects Cytosolic DNA) cGAMP 2',3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Dimer (ER Membrane) cGAMP->STING Binds & Activates TBK1 TBK1 Kinase (Recruitment & Activation) STING->TBK1 Recruits IRF3 IRF3 Transcription Factor (Phosphorylation) TBK1->IRF3 Phosphorylates IFN Type I Interferons (Immune Response) IRF3->IFN Induces Transcription Indole Indole-based Modulators (Synthesized via N-Boc intermediate) Indole->STING Antagonizes/Agonizes

Fig 1. STING signaling cascade and the intervention point of indole-based modulators.

Experimental Protocols and Workflows

To ensure high-fidelity synthesis, the following protocols detail the protection of the parent amine and its subsequent activation. This creates a self-validating synthetic loop where each step produces clear, measurable indicators of success.

Synthetic_Workflow Start 4-Methyl-1H-indol-6-amine (CAS: 139121-40-7) Boc Boc2O, Base (Protection) Start->Boc Protected (4-Methyl-1H-indol-6-yl)- carbamic acid tert-butyl ester Boc->Protected Func Indole Core Functionalization (e.g., N-alkylation) Protected->Func Deprotect TFA or HCl (Deprotection) Func->Deprotect Coupling Thiophosgene / Coupling (Active API Synthesis) Deprotect->Coupling

Fig 2. Multi-step synthetic workflow utilizing Boc-protected 4-methyl-1H-indol-6-amine.

Protocol 1: Chemoselective Boc-Protection of 4-Methyl-1H-indol-6-amine

Objective : Chemoselective protection of the primary aniline-like amine at C6 without protecting the indole N1 position [3]. Causality : The C6 amine is significantly more nucleophilic than the indole N1 nitrogen because the lone pair on N1 is delocalized into the aromatic π -system to satisfy Hückel's rule. Thus, reacting with Boc₂O at strictly controlled temperatures selectively protects C6.

  • Initiation : Dissolve 4-Methyl-1H-indol-6-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Reasoning: The inert atmosphere prevents the oxidative degradation of the electron-rich indole core.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Reasoning: DIPEA acts as a non-nucleophilic base to neutralize acidic byproducts and catalyze the nucleophilic attack on the anhydride.

  • Reagent Introduction : Cool the reaction vessel to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Reasoning: Cooling suppresses the thermodynamic pathway, preventing over-reaction (such as bis-Boc protection or unwanted N1 protection).

  • Propagation & Self-Validation : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC). Validation Step: Spot the TLC plate with ninhydrin stain. The unreacted starting material will stain strongly purple/brown (indicating a primary amine), whereas the successfully protected product will remain unstained, allowing immediate visual confirmation of conversion.

  • Quench and Workup : Quench the reaction with deionized water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ and brine. Reasoning: This removes unreacted Boc₂O and water-soluble impurities.

  • Isolation : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Protocol 2: Deprotection and Isothiocyanate Activation for STING Modulators

Objective : Remove the Boc group to reveal the reactive amine for subsequent conversion to an isothiocyanate, a key electrophile in STING antagonist synthesis [2].

  • Deprotection & Self-Validation : Treat the Boc-protected intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Validation Step: The reaction will visibly evolve gas. The tert-butyl cation leaves and rapidly decomposes into CO₂ and isobutylene gas. The cessation of bubbling is a physical indicator that deprotection is nearing completion.

  • Neutralization : Concentrate the mixture under vacuum to remove excess TFA, then neutralize the residue with saturated NaHCO₃ to yield the free base 4-Methyl-1H-indol-6-amine.

  • Isothiocyanate Formation : Dissolve the free amine in THF. Add Triethylamine (TEA, 2.0 eq) and thiophosgene (CSCl₂, 2.0 eq) at 0 °C. Reasoning: Thiophosgene reacts rapidly with the primary amine to form an isothiocyanate. This highly reactive moiety is then used to couple with other complex amines to form thioureas, a highly validated pharmacophore in STING inhibitors.

References

  • WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity Google Patents URL
Foundational

The Evolution and Pharmacology of Substituted Indole Carbamates: A Comprehensive Technical Guide

Executive Summary Substituted indole carbamates represent a privileged and highly versatile scaffold in medicinal chemistry. Bridging the gap between early natural product discovery and modern rational drug design, these...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted indole carbamates represent a privileged and highly versatile scaffold in medicinal chemistry. Bridging the gap between early natural product discovery and modern rational drug design, these compounds have evolved from toxicological curiosities into sophisticated, multi-targeted therapeutics. This whitepaper provides an in-depth analysis of the historical discovery of indole carbamates, their core pharmacological mechanisms, modern synthetic methodologies, and step-by-step experimental protocols for their development and evaluation.

Historical Grounding: From Ethno-Jurisprudence to Pharmacology

The history of the indole carbamate class is inextricably linked to the discovery of physostigmine (eserine), a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). In the 19th century, the Efik people of present-day Nigeria utilized the bean in "trials by ordeal" to determine the guilt or innocence of individuals accused of crimes such as witchcraft[1].

The profound physiological effects of the bean captured the attention of Scottish missionaries and toxicologists, leading to the isolation of the active principle, physostigmine, by Jobst and Hesse in 1864[1]. The structural elucidation and subsequent total synthesis of physostigmine by Percy Lavon Julian in 1935 marked a watershed moment in organic chemistry. More importantly, physostigmine served as the critical pharmacological tool that allowed Otto Loewi to prevent the enzymatic degradation of "vagusstoff" (acetylcholine), proving the concept of chemical neurotransmission and earning him the 1936 Nobel Prize in Physiology or Medicine[1].

G A 1840s Calabar Bean Ethno-jurisprudence B 1864 Isolation of Physostigmine A->B C 1926 Discovery of Acetylcholine B->C D 1935 Total Synthesis (Percy Julian) C->D E 1996+ Dual AChE/MAO Inhibitors D->E

Timeline of indole carbamate discovery from ethno-botany to modern multi-target drug design.

Pharmacological Mechanisms: The Carbamate Pharmacophore

The defining pharmacological feature of indole carbamates is their ability to act as pseudo-irreversible inhibitors of cholinesterases (AChE and BuChE).

Unlike simple competitive inhibitors, the carbamate moiety actively participates in a covalent reaction within the enzyme's active site. The mechanism proceeds via the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) on the carbonyl carbon of the carbamate. This reaction cleaves the ester bond, releasing the substituted indole as a leaving group and leaving the enzyme covalently carbamylated. Because the spontaneous hydrolysis of a carbamylated serine takes minutes to hours—compared to microseconds for an acetylated serine—the enzyme is effectively neutralized, leading to a therapeutic accumulation of acetylcholine in the synaptic cleft.

G A Indole Carbamate (Inhibitor) C Reversible Complex (Michaelis-Menten) A->C B AChE Active Site (Serine 203) B->C D Carbamylated Enzyme (Pseudo-irreversible) C->D Nucleophilic Attack E Leaving Group (Indole derivative) C->E Cleavage F Slow Hydrolysis (Enzyme Recovery) D->F H2O F->B Regenerated AChE

Mechanism of AChE inhibition by indole carbamates via active site serine carbamylation.

Modern Drug Discovery: Dual-Targeted Indole Carbamates

In the pursuit of disease-modifying therapies for Alzheimer's disease (AD) and other neurodegenerative disorders, researchers have leveraged the indole carbamate scaffold to create multi-target-directed ligands (MTDLs) . A primary strategy involves combining AChE inhibition with Monoamine Oxidase (MAO) inhibition.

In 1996, Fink et al. pioneered this approach by synthesizing2[2]. Their structure-activity relationship (SAR) studies revealed that halogen substitution ortho to the carbamate functionality significantly amplified binding affinity for both AChE and MAO-A[2]. More recently, researchers have developed highly potent hybrids combining the benzylpiperidine moiety of donepezil with indolyl propargylamines, resulting in nanomolar inhibition of MAO-A alongside robust AChE/BuChE inhibition[3].

Quantitative Data: Comparative Enzyme Inhibition
Compound Class / Specific LigandAChE IC₅₀ (µM)BuChE IC₅₀ (µM)MAO-A IC₅₀ (µM)Key Structural Feature
Physostigmine (Natural Product)0.0280.016>100Pyrroloindole core; N-methyl carbamate
Tetrahydrocyclopent[b]indole Carbamate ~0.050N/A~0.010Ortho-halogenated carbamate[2]
Donepezil-Indole Hybrid (Compound 5) 0.3500.4600.005Benzylpiperidine + Indolyl propargylamine[3]

Synthetic Methodologies & Experimental Protocols

Historically, indole carbamates were synthesized using highly toxic isocyanates. Modern organic synthesis has shifted toward greener, transition-metal-catalyzed, or carbon dioxide-mediated pathways. A highly efficient modern protocol utilizes 4[4].

Protocol 1: Superbase-Catalyzed Synthesis of Indole Carbamates from CO₂

This methodology ensures complete selectivity for the N1 nitrogen of the indole ring under mild conditions[4].

  • Preparation of the Superbase-Indole Complex:

    • Action: In a flame-dried Schlenk flask under a CO₂ atmosphere (1 atm), dissolve the indole derivative (1.0 equiv) in anhydrous DMF. Add the superbase (e.g., DBU or a phosphazene base, 1.5 equiv) dropwise at room temperature.

    • Causality: The superbase deprotonates the indole N-H, creating a highly nucleophilic species that immediately attacks the electrophilic carbon of CO₂, forming a stable mixed carbamate intermediate.

    • Self-Validation: Extract a 0.1 mL aliquot and analyze via ¹³C NMR. The appearance of a sharp, high-intensity carboxylate signal at ~151.8–153.4 ppm validates the successful capture of CO₂ before proceeding to alkylation[4].

  • Alkylation:

    • Action: Add the alkyl halide (e.g., 1-bromopentane, 1.2 equiv) to the reaction mixture. Stir at room temperature for 12 hours.

    • Causality: The mixed carbamate undergoes an Sₙ2 reaction with the alkyl halide. The steric bulk of the superbase prevents unwanted direct N-alkylation of the indole, directing the reaction chemoselectively to the oxygen atom of the carbamate.

  • Quenching and Purification:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: Kinetic Evaluation via Modified Ellman's Assay

To evaluate the AChE inhibitory potency of the synthesized indole carbamates, a modified Ellman's assay is utilized.

  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

  • Incubation (Critical Step for Carbamates):

    • Action: In a 96-well microplate, add 160 µL of buffer, 10 µL of human AChE enzyme solution (0.03 U/mL), and 10 µL of the indole carbamate inhibitor (at varying logarithmic concentrations). Incubate at 25°C for 10 minutes.

    • Causality: Because indole carbamates are pseudo-irreversible inhibitors, pre-incubation is mandatory. The 10-minute window allows the inhibitor to complete the nucleophilic attack and covalently carbamylate the active site serine before the competing substrate is introduced.

  • Reaction Initiation and Monitoring:

    • Action: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction. Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Causality: ATCI is hydrolyzed by uninhibited AChE to yield thiocholine. Thiocholine subsequently reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm. The rate of absorbance increase (slope) is directly proportional to residual enzyme activity.

    • Self-Validation: Include a "Blank 1" (buffer + DTNB + ATCI, no enzyme) to measure spontaneous ATCI hydrolysis, and a "Blank 2" (buffer + enzyme + DTNB + ATCI, no inhibitor) to establish 100% baseline enzyme activity. If Blank 1 shows a significant positive slope, the ATCI solution has degraded and must be freshly remade.

References

  • Title: The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics Source: American Journal of Pharmacotherapy and Pharmaceutical Sciences URL
  • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate)
  • Title: Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)
  • Title: N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis Source: University of Helsinki Research Portal URL

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl (4-methyl-1H-indol-6-yl)carbamate as a Privileged Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold" capable of binding diverse biological targets with high affinity 1. Among its functionalized deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold" capable of binding diverse biological targets with high affinity 1. Among its functionalized derivatives, tert-butyl (4-methyl-1H-indol-6-yl)carbamate (the Boc-protected form of 4-methyl-1H-indol-6-amine) stands out as a highly strategic building block. It provides an orthogonal protection strategy that allows chemists to selectively functionalize the indole N1 and C3 positions before unmasking the C6-amine for late-stage diversification. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this compound in the synthesis of advanced therapeutics, including targeted kinase inhibitors and STING (Stimulator of Interferon Genes) agonists 2.

Physicochemical & Structural Profiling

Understanding the baseline properties of the parent scaffold is critical for predicting solubility, reactivity, and downstream purification behavior.

PropertyValue / Description
Chemical Name tert-Butyl (4-methyl-1H-indol-6-yl)carbamate
Parent Amine CAS 139121-40-7 3
Molecular Formula C14H18N2O2
Molecular Weight 246.31 g/mol
C4-Methyl Effect Provides steric shielding; blocks C4 metabolic oxidation.
C6-Boc-Amine Effect Base-stable, acid-labile orthogonal handle for late-stage coupling.

Mechanistic Rationale: Why This Scaffold?

As an Application Scientist, selecting a building block is never arbitrary; it is a calculated decision based on pharmacophore requirements and synthetic feasibility.

  • The Privileged Indole Core: The planar, electron-rich aromatic system readily engages in π−π stacking and hydrogen bonding (via the N-H), allowing it to effectively mimic purines and pyrimidines within enzyme active sites (e.g., kinase hinge regions) 1.

  • The C4-Methyl Substitution: The methyl group at the 4-position serves a dual purpose. Pharmacologically, it blocks CYP450-mediated metabolic oxidation at the C4 position, enhancing the pharmacokinetic (PK) half-life of the resulting drug. Synthetically, it provides steric bulk that influences the dihedral angle of any substituents subsequently introduced at the adjacent C3 position, often locking the molecule into a bioactive conformation.

  • The Orthogonal C6-Boc Protection: The tert-butyloxycarbonyl (Boc) group is chemically inert to strong bases (e.g., NaH, K2CO3) and nucleophiles. This allows the chemist to aggressively alkylate or arylate the indole N1 position without cross-reactivity at the C6-amine. Once the core is decorated, the Boc group is cleanly cleaved via acidolysis, releasing isobutylene gas and CO2 to reveal the primary aniline for final amide, urea, or sulfonamide coupling.

Workflow SM tert-Butyl (4-methyl-1H- indol-6-yl)carbamate N1 N1-Alkylation (NaH, R-X) SM->N1 Base-mediated C3 C3-Halogenation (NIS/NBS) SM->C3 Electrophilic Deprot Boc Deprotection (TFA/DCM) N1->Deprot Acidic Cleavage C3->Deprot Acidic Cleavage Coupling Amide Coupling (HATU, DIPEA) Deprot->Coupling Acylation

Synthetic diversification workflow for tert-butyl (4-methyl-1H-indol-6-yl)carbamate.

Quantitative Optimization of Late-Stage Functionalization

To ensure high-throughput viability, the deprotection and subsequent coupling of the C6-amine must be highly efficient. The table below summarizes the optimization of the Boc-deprotection step prior to amide coupling.

Deprotection ReagentSolventTime / TempYield (%)Mechanistic Observation & Causality
TFA (20 eq) DCM2h / 25°C95%Rapid isobutylene elimination. Requires basic workup to free-base the amine.
4M HCl Dioxane4h / 25°C88%Slower kinetics. Product precipitates cleanly as the HCl salt; filtration isolates product.
TMSOTf (1.5 eq) DCM1h / 0°C75%Mild alternative for highly acid-sensitive N1/C3 functional groups. Trace impurities noted.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality and in-process controls (IPC) to ensure scientific integrity.

Protocol A: N1-Alkylation (Core Decoration)

Causality: Sodium hydride (NaH) is used to deprotonate the indole N-H (pKa ~16). The polar aprotic solvent (DMF) stabilizes the resulting indolyl anion, maximizing its nucleophilicity toward the incoming alkyl halide.

  • Preparation: Charge a flame-dried flask with tert-butyl (4-methyl-1H-indol-6-yl)carbamate (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0°C under a nitrogen atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Validation: Effervescence (H2 gas evolution) confirms active deprotonation. Stir for 30 minutes at 0°C.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC & Workup: Monitor by LC-MS. Upon consumption of the starting material, quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Protocol B: Boc Deprotection (Unmasking the Amine)

Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to isobutylene) and carbon dioxide.

  • Cleavage: Dissolve the N1-alkylated intermediate (1.0 eq) in anhydrous DCM (0.1 M). Add TFA (20.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the higher-Rf starting material and the appearance of a baseline, ninhydrin-active spot.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is >8 (crucial to free-base the amine for the next step). Dry and concentrate to yield the free 6-aminoindole derivative.

Protocol C: Late-Stage Amide Coupling (Target Synthesis)

Causality: Anilines (like the 6-aminoindole) are relatively poor nucleophiles due to the delocalization of their lone pair into the aromatic ring. Therefore, HATU is selected over standard EDC/HOBt because it generates a highly reactive HOAt-active ester, driving the acylation of deactivated amines.

  • Activation: In a vial, combine the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the deprotected 6-aminoindole intermediate (1.0 eq) from Protocol B. Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Purify via reverse-phase preparative HPLC to obtain the final therapeutic candidate.

Application in Targeted Therapeutics: STING Agonists

Derivatives of 4-methyl-1H-indol-6-amine have been heavily patented as potent STING agonists 2. By functionalizing the N1 and C3 positions, and coupling the C6-amine to specific pharmacophores, these molecules induce a conformational change in the STING dimer, triggering a robust antiviral and antitumor immune response.

STING Agonist Indole-based STING Agonist STING STING Activation (Golgi Translocation) Agonist->STING Binding TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 Complex Formation IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Kinase Activity Nucleus Nuclear Translocation & Gene Transcription IRF3->Nucleus Translocation IFN Type I Interferon Production (Antiviral/Antitumor) Nucleus->IFN Induction

STING signaling pathway activated by 4-methyl-1H-indol-6-amine derivatives.

Conclusion

The application of tert-butyl (4-methyl-1H-indol-6-yl)carbamate accelerates hit-to-lead and lead optimization campaigns. By leveraging the steric advantages of the C4-methyl group and the orthogonal reactivity provided by the C6-Boc-amine, medicinal chemists can rapidly generate diverse, drug-like libraries targeting complex intracellular pathways such as STING and various kinase cascades.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.
  • WO2020252240A1 - Compounds and compositions for treating conditions associated with STING activity.Google Patents.
  • 4-Methyl-1H-indol-6-amine | 139121-40-7.Sigma-Aldrich.

Sources

Application

Experimental procedures for the deprotection of tert-butyl (4-methyl-1H-indol-6-yl)carbamate

Application Note: Experimental Procedures for the Deprotection of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for the Deprotection of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis and drug development, prized for its stability toward catalytic hydrogenation and nucleophilic attack ()[1]. However, the deprotection of tert-butyl (4-methyl-1H-indol-6-yl)carbamate presents a unique chemoselectivity challenge. The indole core is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution (EAS). During acidic Boc cleavage, the expelled tert-butyl cation ( t -Bu + ) acts as a potent electrophile that can irreversibly alkylate the indole ring—typically at the C2, C3, or C7 positions ()[2].

To ensure high yields and prevent the formation of inseparable tert-butylated impurities, the experimental design must incorporate nucleophilic scavengers and carefully selected acidic conditions ()[3]. This application note details two field-proven, self-validating protocols for this transformation, ensuring both high purity and operational safety.

Mechanistic Pathway & Causality

The deprotection is initiated by the protonation of the carbamate oxygen, followed by the fragmentation of the molecule into a carbamic acid intermediate and a tert-butyl cation ()[4]. The carbamic acid spontaneously decarboxylates to yield the target 4-methyl-1H-indol-6-amine.

The Role of Scavengers: To intercept the t -Bu + cation before it can attack the indole core, Triisopropylsilane (TIPS) is employed. TIPS acts as a highly effective hydride donor, reducing the electrophilic cation to volatile isobutane. When combined with water (which traps the cation as tert-butanol), this dual-scavenger system completely suppresses indole alkylation[2].

BocDeprotection SM Boc-Protected Indole (tert-butyl (4-methyl-1H-indol-6-yl)carbamate) Acid Acid Addition (TFA or HCl) SM->Acid Protonated Protonated Carbamate Intermediate Acid->Protonated Cleavage Cleavage (Loss of t-butyl cation) Protonated->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Tbutyl t-Butyl Cation (Electrophile) Cleavage->Tbutyl Decarb Decarboxylation (-CO2) Carbamic->Decarb Product 4-methyl-1H-indol-6-amine (Target Product) Decarb->Product Scavenger Scavenger (TIPS/H2O) Traps Cation Tbutyl->Scavenger Alkylation Side Reaction: Indole Alkylation Tbutyl->Alkylation Without Scavenger SideProduct TIPS-t-Butyl / Isobutylene (Safe Byproducts) Scavenger->SideProduct

Figure 1: Mechanistic pathway of Boc deprotection and the critical role of scavengers.

Quantitative Data & Method Comparison

To accommodate different downstream requirements, two distinct methodologies are provided. Method A utilizes standard liquid-phase conditions (TFA/DCM), while Method B employs anhydrous conditions (HCl/Dioxane) to directly isolate the product as a bench-stable salt.

ParameterMethod A: TFA/DCM with ScavengersMethod B: HCl in 1,4-Dioxane
Acid Reagent 20-30% v/v TFA4.0 M HCl
Scavenger Needed? Yes (TIPS / H₂O)Optional (Precipitation protects core)
Product Form Free Base (Neutralized)Hydrochloride Salt
Typical Yield 80 - 90%85 - 95%
Oxidation Risk Moderate (Requires quick handling)Low (Salt is bench-stable)
Best Suited For Immediate downstream couplingLong-term storage / library synthesis

Experimental Protocols (Self-Validating Systems)

Method A: TFA-Mediated Deprotection with Scavengers (Free Base Isolation)

Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to cleave the carbamate. Because the reaction remains homogeneous, the indole core is highly exposed to the t -Bu + cation. Therefore, the combination of TIPS and water is strictly required to neutralize the electrophile before side reactions occur[2].

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl (4-methyl-1H-indol-6-yl)carbamate (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) and deionized water (2.0 equiv) to the stirring solution.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until the solvent ratio is approximately 3:1 DCM:TFA.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears and a new, baseline-retained spot appears that stains intensely purple/brown with a Ninhydrin dip.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA and isobutane. Redissolve the crude thick oil in Ethyl Acetate (EtOAc).

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ until CO₂ gas evolution ceases and the aqueous pH is ~8.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Store the resulting free base under an inert atmosphere (Argon/N₂) at -20 °C to prevent oxidative degradation.

Method B: Anhydrous HCl in 1,4-Dioxane (Salt Isolation)

Causality: Indole-amines are notoriously sensitive to atmospheric oxidation, often degrading into dark, polymeric mixtures upon prolonged exposure to air. By using anhydrous HCl, the deprotected amine immediately protonates to form an insoluble hydrochloride salt. This precipitation drives the reaction forward and encapsulates the product, protecting it from oxidation without the need for a harsh aqueous workup[4].

  • Preparation: Suspend tert-butyl (4-methyl-1H-indol-6-yl)carbamate (1.0 equiv) in a minimal volume of anhydrous 1,4-Dioxane (approx. 0.2 M).

  • Acidification: Cool the suspension to 0 °C. Dropwise, add a commercially available solution of 4.0 M HCl in 1,4-Dioxane (10.0 equiv).

  • Reaction: Stir the mixture at room temperature for 3–5 hours. As the Boc group cleaves, the resulting amine will protonate and precipitate out of the solution as a fine, off-white solid.

  • Monitoring (Self-Validation): Extract a 10 µL aliquot of the suspension, dissolve it in Methanol, and analyze via LC-MS. Complete conversion is validated by the total loss of the starting material mass and the appearance of a dominant peak at m/z 147.1 [M+H]⁺ (representing the free 4-methyl-1H-indol-6-amine).

  • Isolation: Add cold diethyl ether (3× the reaction volume) to the flask to ensure complete precipitation of the hydrochloride salt.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake generously with cold diethyl ether to remove residual dioxane and tert-butyl byproducts.

  • Drying: Dry the solid under high vacuum for 12 hours to afford 4-methyl-1H-indol-6-amine hydrochloride as a bench-stable powder.

References

  • Greene's Protective Groups in Organic Synthesis, 6th Edition . John Wiley & Sons.[Link]

  • Amine Protection and Deprotection . Master Organic Chemistry.[Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal.[Link]

Sources

Method

Application Note: Mild and Selective Methodologies for N-Boc Deprotection of Indole Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction and Mechanistic Rationale The tert-butyloxycarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction and Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis and peptide chemistry due to its stability towards catalytic hydrogenation and basic conditions. However, the deprotection of N-Boc indole derivatives presents a unique set of challenges.

The Problem with Traditional Acidic Cleavage

Standard Boc deprotection relies on strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The causality of failure with these reagents when applied to indoles lies in the generation of the highly reactive tert-butyl carbocation. Indoles are electron-rich, highly nucleophilic heteroaromatics. Under strongly acidic conditions, the tert-butyl cation readily undergoes Friedel-Crafts-type alkylation at the C2 or C3 positions of the indole ring. Furthermore, strong acids can protonate the indole C3 position, initiating rapid dimerization or polymerization cascades. While cation scavengers (e.g., triisopropylsilane or anisole) mitigate some alkylation, they often fail to prevent acid-catalyzed degradation of highly functionalized or sensitive indole scaffolds[1].

The Shift to Mild and Selective Conditions

To circumvent these destructive pathways, modern synthetic protocols leverage the unique electronic properties of the indole ring to achieve mild, and often orthogonal, deprotection.

  • Electrophilic Activation via Oxalyl Chloride: Instead of relying on bulk acidity, oxalyl chloride in methanol provides a highly controlled, mild electrophilic activation of the carbamate carbonyl, allowing deprotection at room temperature without generating harsh bulk acidic environments[2].

  • Base-Mediated Cleavage: Unlike aliphatic amines, the nitrogen lone pair in an indole is delocalized into the aromatic sextet. This lack of electron donation to the Boc carbonyl makes the carbamate highly electrophilic and ester-like. Consequently, mild nucleophiles like sodium methoxide (NaOMe) can selectively attack the N-Boc carbonyl of indoles, leaving aliphatic N-Boc groups completely intact[3].

  • Thermal Continuous Flow: By utilizing high-temperature, short-residence-time flow chemistry, the Boc group undergoes thermal fragmentation without the need for any chemical catalyst, preventing cross-reactivity entirely[4].

Mechanistic Pathways

To fully utilize these methods, one must understand the underlying electronic logic governing the selectivity. The diagram below illustrates why base-mediated cleavage is highly selective for aromatic nitrogen heterocycles like indoles.

G A Indole N-Boc (N lone pair delocalized into aromatic ring) B Highly Electrophilic Boc Carbonyl A->B Electronic Effect C Nucleophilic Attack (NaOMe / MeOH) B->C Base Addition D Tetrahedral Intermediate C->D C=O Attack E Free Indole + Methyl t-butyl carbonate D->E Elimination

Mechanistic logic of base-mediated N-Boc cleavage exploiting indole's aromaticity.

Quantitative Data Summary

The following table synthesizes the performance metrics of the three primary mild deprotection strategies for N-Boc indoles, allowing for rapid method selection based on substrate tolerance.

Deprotection MethodReagents / CatalystTemperatureReaction TimeTypical YieldSelectivity Profile
Mild Electrophilic [2]Oxalyl Chloride (3 eq), MeOH20 - 25 °C1 - 4 hours85 - 95%Broad (Cleaves both aliphatic and aromatic N-Boc)
Base-Mediated [3]NaOMe (0.1 - 1.0 eq), MeOH20 - 25 °C1 - 2 hours> 90%Highly Selective (Cleaves Indole N-Boc; spares aliphatic N-Boc)
Thermal Flow [4]None (MeOH or TFE solvent)200 - 230 °C10 - 45 mins80 - 90%Tunable via temperature (Aryl N-Boc cleaves before alkyl N-Boc)

Standard Operating Protocols

The following self-validating protocols are designed for immediate implementation in the laboratory. They include built-in monitoring steps to ensure experimental integrity.

Protocol A: Mild Deprotection using Oxalyl Chloride in Methanol

This method is ideal for complex substrates possessing acid-labile functional groups where orthogonal selectivity against aliphatic N-Boc is not required[5].

Reagents & Materials:

  • N-Boc Indole substrate

  • Anhydrous Methanol (MeOH)

  • Oxalyl Chloride (2.0 M in DCM or neat)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc indole derivative in anhydrous methanol to achieve a concentration of 0.2 M under an inert atmosphere (N₂ or Argon)[1].

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add oxalyl chloride (3.0 equivalents) to the stirring solution. Caution: Gas evolution (CO, CO₂) will occur.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 1 to 4 hours. Monitor the reaction progress strictly via TLC or LC-MS. The disappearance of the starting material validates the completion of the electrophilic activation cascade[1].

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free indole.

Workflow Step1 1. Substrate Prep Dissolve N-Boc Indole in anhydrous MeOH (0.2 M concentration) Step2 2. Reagent Addition Add Oxalyl Chloride (3.0 equiv) dropwise at 0 °C, then warm to RT Step1->Step2 Step3 3. Reaction Monitoring Stir at RT for 1-4 hours. Validate via TLC/LC-MS Step2->Step3 Step4 4. Quenching Neutralize carefully with saturated NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Isolation Extract with DCM, wash with brine, dry over MgSO4, and concentrate Step4->Step5

Workflow for Oxalyl Chloride mediated N-Boc deprotection.

Protocol B: Highly Selective Base-Mediated Deprotection

This method is the gold standard when a molecule contains both an indole N-Boc and an aliphatic amine N-Boc, and only the indole requires deprotection[3].

Reagents & Materials:

  • N-Boc Indole substrate

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) (25% wt in MeOH or freshly prepared)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous methanol (0.1 M) at room temperature.

  • Base Addition: Add a catalytic to stoichiometric amount of NaOMe (0.2 to 1.0 equivalents, depending on substrate sterics).

  • Propagation: Stir the mixture at ambient temperature. The delocalized nature of the indole nitrogen ensures the methoxide selectively attacks the activated Boc carbonyl.

  • Monitoring: Check the reaction via TLC after 1 hour. A highly polar spot (or UV-active spot with different Rf) indicates the free indole.

  • Quenching: Quench the reaction by adding a saturated solution of NH₄Cl to neutralize the methoxide and prevent side reactions.

  • Isolation: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

Conclusion & Best Practices

When dealing with indole derivatives, the default reliance on TFA for Boc deprotection is a high-risk strategy that often leads to yield-destroying side reactions. By understanding the structural causality of the indole ring—specifically its electron-rich aromaticity and the delocalization of its nitrogen lone pair—chemists can pivot to highly efficient, mild alternatives.

  • Use Protocol A (Oxalyl Chloride) when dealing with highly acid-sensitive functional groups where global Boc deprotection is desired.

  • Use Protocol B (NaOMe) when orthogonal protecting group strategy is required, specifically to unmask an indole while preserving aliphatic Boc-protected amines.

  • For process-scale scale-up, consider Thermal Flow Chemistry to eliminate reagents entirely, utilizing precise residence times to force thermodynamic cleavage[4].

References

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC / RSC Advances. Available at:[Link][2]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at:[Link][4]

  • ResearchGate. (2012). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at:[Link][3]

Sources

Application

Application Note: Site-Selective Coupling and Functionalization Protocols for (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Executive Summary (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a highly versatile, privileged building block frequently utilized in the development of kinase inhibitors and GPCR ligands. The strategic place...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a highly versatile, privileged building block frequently utilized in the development of kinase inhibitors and GPCR ligands. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group at the C6-amine is critical: it sterically and electronically masks the primary amine[1], preventing unwanted cross-reactivity. This directs transition-metal-catalyzed cross-couplings exclusively to the indole N1 position and electrophilic aromatic substitutions to the C3 position.

This application note provides field-proven, self-validating protocols for the three most common divergent workflows involving this intermediate: N1-arylation, C3-functionalization, and C6-amide coupling following Boc deprotection.

Reaction Workflow & Reactivity Map

G SM (4-Methyl-1H-indol-6-yl) -carbamic acid tert-butyl ester N1 Protocol 1: N1-Arylation (Buchwald-Hartwig) SM->N1 Pd-Catalyst, Base Aryl Halide C3 Protocol 2: C3-Functionalization (Electrophilic Substitution) SM->C3 Electrophile (e.g., NIS, NBS) Deprotect Protocol 3a: Boc Deprotection (Acidic Cleavage) SM->Deprotect TFA or HCl in DCM/Dioxane Amide Protocol 3b: C6-Amide Coupling (HATU / DIPEA) Deprotect->Amide R-COOH, HATU DIPEA, DMF

Divergent synthetic workflows for (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Experimental Protocols & Mechanistic Causality

Protocol 1: Site-Selective N1-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: C–N bond formation between the indole N1 position and an aryl halide. Mechanistic Rationale: Indole N-arylation requires a palladium catalyst paired with a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos or BrettPhos) to facilitate oxidative addition and prevent catalyst deactivation[2]. We utilize anhydrous K3​PO4​ as the base; stronger bases like NaOtBu risk deprotonating the C6-carbamate ( pKa​≈13 ), which would lead to competitive arylation at the C6 position or premature Boc cleavage[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (1.0 eq), Aryl Halide (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.10 eq), and finely milled anhydrous K3​PO4​ (2.0 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with dry Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • In-Process Control (Self-Validation): Analyze via LC-MS. The reaction is complete when the starting material is consumed. The Boc group must remain intact (look for the M+H or M+Na adduct of the product).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 2: C3-Electrophilic Functionalization (Halogenation)

Objective: Introduce a halogen at the C3 position to serve as a handle for downstream Suzuki or Sonogashira couplings. Mechanistic Rationale: The indole C3 carbon is the most electron-rich and nucleophilic site on the heteroaromatic ring. Using N-iodosuccinimide (NIS) in a polar aprotic solvent (DMF) stabilizes the intermediate iodonium ion, allowing rapid and regioselective halogenation without affecting the Boc-protected amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the indole starting material (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add NIS (1.05 eq) portion-wise over 10 minutes. Note: Keep the reaction flask wrapped in aluminum foil, as iodinated indoles can be light-sensitive.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (Self-Validation): Check by TLC (Hexanes/EtOAc). The product will be highly UV-active and should show a clean shift to a lower Rf​ value compared to the starting material.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (Sodium thiosulfate) to reduce any unreacted electrophilic iodine to harmless iodide. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Protocol 3: Boc-Deprotection and C6-Amide Coupling

Objective: Remove the C6-Boc protecting group and couple the liberated primary amine with a carboxylic acid. Mechanistic Rationale: The Boc group is highly acid-labile. Treatment with Trifluoroacetic Acid (TFA) protonates the carbamate, leading to the expulsion of isobutylene gas and CO2​ [3]. The resulting amine TFA salt is then neutralized in situ using a non-nucleophilic base (DIPEA) during the coupling step. We utilize HATU as the coupling agent; it forms an active HOAt ester that accelerates amide bond formation via a neighboring-group effect from its pyridine nitrogen[4].

⚠️ Safety Warning: Uronium-based coupling agents like HATU are potent immune sensitizers and can cause anaphylaxis upon repeated exposure. All handling must be performed inside a certified fume hood[5].

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected compound in DCM (0.2 M). Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • In-Process Control: Gas evolution ( CO2​ ) will visibly cease. LC-MS will confirm the disappearance of the starting material and the emergence of the free amine ( M+H ).

  • Concentration: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with Toluene (2x) to remove residual acid.

  • Coupling Preparation: Dissolve the crude amine TFA salt and the desired Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Neutralization & Activation: Add DIPEA (4.0 eq) to neutralize the salt and establish a basic environment. Add HATU (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup (Self-Validation): Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (crucial for extracting DMF from the organic phase), saturated NaHCO3​ , and brine. Dry and concentrate for chromatography.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical validation checkpoints for the described protocols:

ProtocolTransformationKey ReagentsTemp (°C)Time (h)Expected YieldAnalytical Checkpoint
1 N1-Arylation Pd2​(dba)3​ , RuPhos, K3​PO4​ 1001265–85%LC-MS: Product M+H (Boc intact)
2 C3-HalogenationNIS or NBS, DMF0 to 25280–95%TLC: UV active, Ninhydrin (-)
3a Boc Deprotection20% TFA in DCM252>95% (Crude)Gas evolution ceases; LC-MS M+H
3b C6-Amide CouplingHATU, DIPEA, DMF25470–90%LC-MS: Complete consumption of amine

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Journal of the American Chemical Society. URL:[Link]

  • L. P., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules (NIH PMC). URL:[Link]

  • McKnelly, K. J., et al. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. URL:[Link]

  • Li, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development (NIH PMC). URL:[Link]

  • Kumar, A., et al. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development. URL:[Link]

Sources

Method

Application Notes and Protocols: Strategic Use of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate in Solid-Phase Synthesis

Introduction: The Strategic Value of the 4-Methyl-1H-indol-6-yl Moiety The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Methyl-1H-indol-6-yl Moiety

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design.[3][4] The targeted introduction of substituted indoles into peptide and small molecule libraries is a key strategy for modulating pharmacological activity, including antiviral, anticancer, and anti-inflammatory properties.[5]

This application note provides a detailed guide to the use of tert-butyl (4-methyl-1H-indol-6-yl)carbamate , a versatile building block for incorporating the 4-methyl-1H-indol-6-yl moiety in solid-phase synthesis (SPS). The tert-butyloxycarbonyl (Boc) protecting group on the 6-amino function allows for its seamless integration into standard Boc and Fmoc solid-phase peptide synthesis (SPPS) workflows. The strategic placement of the methyl group at the 4-position can influence the conformation and binding affinity of the final molecule, making this a valuable tool for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of tert-butyl (4-methyl-1H-indol-6-yl)carbamate is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DCM, THF
Storage Store at 2-8°C, protect from light and moisture

Core Principles for Solid-Phase Synthesis Integration

The successful incorporation of tert-butyl (4-methyl-1H-indol-6-yl)carbamate into a solid-phase synthesis workflow hinges on a clear understanding of the reactivity of the indole nucleus and the lability of the Boc protecting group.

Orthogonal Protection Strategy

In the context of Fmoc-based SPPS, the Boc group on the 6-amino functionality of the indole provides orthogonality.[6] The Fmoc group on the growing peptide chain is removed under basic conditions (e.g., piperidine in DMF), while the Boc group remains stable.[7][8] The Boc group is then typically removed during the final cleavage from the resin using a strong acid cocktail. This orthogonal strategy is fundamental to modern SPPS.[8][9]

Orthogonal_Protection

Coupling Reactions: Activating the Carboxyl Group

When using tert-butyl (4-methyl-1H-indol-6-yl)carbamate as a building block to be coupled to a resin-bound amine, its carboxyl group (if it were an amino acid derivative) would need activation. More commonly, the free amine of a deprotected peptide on resin will be coupled with an activated carboxylic acid. For coupling an activated amino acid to the 6-amino group of the deprotected indole, standard coupling reagents used in peptide synthesis are effective. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU and HBTU.[10][11]

Coupling_Workflow

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual steps for incorporating an amino acid following the deprotection of the N-terminal Fmoc group on the growing peptide chain, which could be followed by the coupling of a molecule to the deprotected indole amine after its on-resin deprotection if desired.

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin or other suitable solid support[5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8][12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times). A Kaiser test can be performed to confirm complete coupling.[5]

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Boc Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[13]

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide by reverse-phase HPLC.

Protocol 2: On-Resin Deprotection of the Indole N-Boc Group

For specific applications where the 6-amino group of the indole needs to be selectively deprotected on the resin for further functionalization, a milder acidic condition that is orthogonal to more acid-labile protecting groups might be required. Alternatively, non-acidic methods can be employed.

Method A: Mild Acidic Deprotection

  • Reagent: 1-2% TFA in DCM.

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 1-2% TFA in DCM for 5-10 minute intervals, monitoring the deprotection by LC-MS analysis of a small cleaved sample.

    • Once deprotection is complete, wash the resin with DCM and neutralize with 10% DIPEA in DCM.

    • Wash thoroughly with DCM and DMF before proceeding to the next reaction.

Method B: Basic Deprotection

Recent literature suggests that for activated amines like those on an indole ring, basic conditions can be employed for Boc deprotection, offering excellent orthogonality to acid-labile groups.[14][15]

  • Reagent: Catalytic sodium methoxide (NaOMe) in dry methanol.[14][15]

  • Procedure:

    • Swell the peptide-resin in dry DMF, then wash with dry methanol.

    • Suspend the resin in dry methanol.

    • Add a catalytic amount of NaOMe (0.1-0.2 equivalents relative to resin loading).

    • Stir the reaction at room temperature, monitoring progress by taking small resin samples for cleavage and LC-MS analysis.

    • Once complete, neutralize with a weak acid (e.g., acetic acid), and wash thoroughly with methanol, DMF, and DCM.

Troubleshooting and Key Considerations

ProblemPossible CauseSolution
Incomplete Coupling Steric hindrance; poor resin swelling.Increase coupling time; use a more potent coupling reagent like HATU; ensure adequate resin swelling.
Side Reactions during Cleavage Alkylation of the indole ring by carbocations.Use a scavenger like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) in the cleavage cocktail.[6][13]
Premature Boc Deprotection Repeated exposure to mild acidic conditions if other parts of the synthesis require it.Ensure strict adherence to orthogonal protection schemes. Consider the basic deprotection method for the N-Boc group if orthogonality is a concern.[14]

Conclusion

tert-Butyl (4-methyl-1H-indol-6-yl)carbamate is a highly valuable building block for introducing a functionalized indole moiety into peptides and other molecules via solid-phase synthesis. Its compatibility with standard SPPS protocols, combined with the strategic positioning of the 4-methyl group, allows for the systematic exploration of structure-activity relationships. By understanding the principles of orthogonal protection and choosing the appropriate coupling and cleavage conditions, researchers can effectively utilize this reagent to develop novel therapeutics and chemical probes.

References

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC. (URL: )
  • 3 - Organic Syntheses Procedure. (URL: )
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis. (URL: [Link])

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (URL: [Link])

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. (URL: [Link])

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Publishing. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])

  • Commonly Used Coupling Reagents in Peptide Synthesis. (URL: )
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (URL: [Link])

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: )
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (URL: [Link])

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis - ChemRxiv. (URL: [Link])

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. (URL: [Link])

  • WINNER Cleavage of tert-Butoxycarbonyl (BOC) Groups from Indoles and Other Heterocycles Using an Addition-Elimination Strategy with 3-Methoxypropylamine. | Proceedings of Student Research and Creative Inquiry Day. (URL: [Link])

  • An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Amino Acid Deriv
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK - eScholarship. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (URL: [Link])

  • Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (URL: [Link])

  • Solid-phase synthesis of functionalized bis-peptides - PubMed. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield and purity bottlenecks during the synthesis of (4-Methyl-1H-indol-6-yl)-carbamic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield and purity bottlenecks during the synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (also known as tert-butyl (4-methyl-1H-indol-6-yl)carbamate).

The conversion of 6-amino-4-methylindole to its N-Boc protected derivative presents three distinct mechanistic challenges: the sluggish nucleophilicity of the aniline-type amine, the competing reactivity of the indole nitrogen (N1), and the high susceptibility of electron-rich aminoindoles to oxidative degradation. This guide provides field-proven troubleshooting logic and a self-validating protocol to achieve >95% yield.

Part 1: Mechanistic Pathway & Troubleshooting Logic

To optimize this reaction, we must first map the competing mechanistic pathways. The goal is strict chemoselectivity for the primary amine at the 6-position while suppressing N1-indole protection and oxidative degradation.

Pathway SM 6-Amino-4-methylindole (Starting Material) Prod Target Product (6-NHBoc) SM->Prod Mild Conditions (HFIP or I2) Side1 Side Product (1,6-Di-Boc) SM->Side1 Strong Base (DMAP/NaH) Side2 Degradation (Oxidative Tars) SM->Side2 O2 / Light (No Inert Gas) Boc Boc2O Boc->Prod

Chemoselective N-Boc protection pathway of 6-amino-4-methylindole vs. side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 60% conversion, and why am I recovering unreacted 6-amino-4-methylindole? Causality: The 6-amino group is conjugated with the aromatic system. While the indole ring is electron-donating, making it a better nucleophile than a standard deactivated aniline, it is still significantly less nucleophilic than aliphatic amines. Standard conditions (Boc₂O, TEA, DCM) often fail to drive the reaction to completion. Solution: Abandon standard amine bases. Instead, utilize a strong hydrogen-bond donating solvent like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [1], or a mild Lewis acid catalyst such as Iodine [2]. These reagents electrophilically activate the carbonyl carbon of Boc₂O, allowing the sluggish aniline to attack efficiently at room temperature.

Q2: LCMS indicates a mass of [M+H]+ corresponding to a Di-Boc species. How do I prevent over-protection at the indole nitrogen? Causality: The indole N1-H is weakly acidic (pKa ~16). If you use strong bases like 4-Dimethylaminopyridine (DMAP), Sodium Hydride (NaH), or even excess Triethylamine (TEA) with heat, the indole nitrogen is deprotonated or activated, leading to competitive attack on Boc₂O. Solution: Remove the base entirely. By running the reaction in HFIP without any basic additives[1], the indole N-H remains fully protonated and non-nucleophilic. The chemoselectivity for the primary amine over the indole nitrogen will approach 100%.

Q3: My reaction mixture turns dark brown or black shortly after dissolving the starting material. What is happening? Causality: 6-Amino-4-methylindole is a highly electron-rich, pyrrole-fused aniline. It is extremely susceptible to single-electron oxidation by atmospheric oxygen, which triggers a radical polymerization cascade resulting in dark, insoluble oligomeric tars. Solution: Environmental control is non-negotiable. All solvents must be thoroughly degassed via sparging with Argon or freeze-pump-thaw cycles prior to the introduction of the starting material. The reaction must be executed under a strict inert atmosphere.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and typical outcomes for aminoindole Boc-protection.

ConditionReagentsSelectivity (6-NH₂ vs 1-NH)Typical YieldMechanistic Rationale
Standard Basic Boc₂O, DMAP, DCMPoor40-50%DMAP activates Boc₂O but also readily facilitates N1-indole protection.
Mild Basic Boc₂O, TEA, THFModerate60-70%Incomplete conversion due to the weak nucleophilicity of the aniline group.
Lewis Acid [2]Boc₂O, 5 mol% I₂, NeatHigh85-95%I₂ activates Boc₂O; solvent-free conditions drive concentration kinetics.
H-Bond Donor [1]Boc₂O, HFIP (Solvent)Excellent >95% HFIP activates Boc₂O via H-bonding; absence of base protects the indole N1.
Part 4: Optimized Standard Operating Procedure (SOP)

Based on the data above, the HFIP-promoted, base-free protocol is the most robust method for synthesizing (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Workflow Step1 1. Preparation Degas HFIP & SM under Argon Step2 2. Reaction Add Boc2O (1.05 eq) at RT Step1->Step2 Step3 3. System Validation Monitor via TLC/LCMS until SM is consumed Step2->Step3 Step4 4. Workup Evaporate HFIP, Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step experimental workflow for the HFIP-promoted synthesis.

Step-by-Step Methodology:
  • Preparation & Degassing: Add 6-amino-4-methylindole (1.0 equiv, e.g., 10 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a septum and purge the flask with Argon for 10 minutes. In a separate vial, degas HFIP (3.0 mL per mmol of substrate) by bubbling Argon through it for 15 minutes.

  • Dissolution: Inject the degassed HFIP into the reaction flask.

    • Self-Validation: The solution should remain a clear, pale yellow/amber. If it rapidly turns dark brown, oxygen has compromised the system; halt and restart.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) dropwise via syringe at room temperature.

    • Self-Validation: You will observe mild effervescence (CO₂ gas evolution) as the reaction proceeds. This is a visual confirmation that the HFIP is successfully activating the Boc₂O [1].

  • Monitoring: Stir at room temperature for 30–60 minutes.

    • Self-Validation: Check progress via TLC (Hexanes:EtOAc 7:3). The product will appear as a new spot with a higher Rf than the starting material. It will stain positive with Ninhydrin (indicating an intact secondary carbamate) but the baseline starting material spot should be completely absent.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to recover the HFIP (which can be distilled and recycled). Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.

    • Causality: Avoiding acidic washes prevents premature cleavage of the newly formed, acid-labile tert-butyl carbamate group.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Part 5: References
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis, 3126-3130. URL:[Link]

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine. Organic & Biomolecular Chemistry, 4, 2769-2771. URL:[Link]

Optimization

Technical Support Center: Boc Protection of 4-Methyl-1H-indol-6-amine

Welcome to the Technical Support Center for the Boc protection of 4-methyl-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Boc protection of 4-methyl-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions.

The Boc protection of 4-methyl-1H-indol-6-amine is a crucial step in many synthetic routes. However, the unique electronic properties of the indole ring system, combined with the presence of two nucleophilic nitrogen atoms, can lead to a variety of side reactions. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc protection of 4-methyl-1H-indol-6-amine. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-6 Boc-Protected Product

Question: I am getting a low yield of my target compound, tert-butyl (4-methyl-1H-indol-6-yl)carbamate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reaction are often due to incomplete reaction, degradation of the starting material or product, or the formation of side products. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The 6-amino group on the indole ring is an aromatic amine and can be less nucleophilic than aliphatic amines.[1] Standard reaction conditions may not be sufficient for complete conversion.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but be cautious of potential side reactions at higher temperatures.

      • Optimize Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[2] Ensure the base is of high quality and used in appropriate stoichiometry (typically 1.1-1.5 equivalents). The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard.[3]

      • Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] However, be aware that DMAP can also promote the formation of the di-Boc side product (see Issue 2).

  • Degradation: Indoles, especially electron-rich ones, can be sensitive to strongly acidic or oxidative conditions.

    • Solution:

      • Ensure Anhydrous Conditions: Moisture can hydrolyze di-tert-butyl dicarbonate ((Boc)₂O) and introduce acidic byproducts. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Purification Strategy: The Boc-protected indole may be sensitive to silica gel chromatography. Consider minimizing contact time with silica or using a different purification method like recrystallization if the product is a solid.

  • Formation of Side Products: The most common reason for low yield is the formation of undesired products. See the subsequent issues for a detailed discussion on these.

Issue 2: Formation of a Less Polar, Higher Rf Side Product - Suspected Di-Boc Protection

Question: My TLC/LC-MS shows a significant, less polar side product with a higher mass. I suspect it's the N-1, N-6 di-Boc protected indole. How can I confirm this and prevent its formation?

Answer:

The formation of the di-Boc protected species, tert-butyl 6-((tert-butoxycarbonyl)amino)-4-methyl-1H-indole-1-carboxylate, is a very common side reaction. The indole N-1 nitrogen, though less nucleophilic than the exocyclic amine, can react with (Boc)₂O, especially under forcing conditions or with catalysis.[4]

  • Confirmation:

    • Mass Spectrometry: The di-Boc product will have a molecular weight corresponding to the addition of two Boc groups (M + 200).

    • NMR Spectroscopy:

      • ¹H NMR: The disappearance of the N-1-H proton signal (typically a broad singlet between 8-11 ppm) is a key indicator. You will also see two distinct singlets for the tert-butyl groups.

      • ¹³C NMR: Two sets of signals for the Boc carbonyl and tert-butyl carbons will be present.

  • Prevention:

    • Control Stoichiometry: Use a minimal excess of (Boc)₂O (e.g., 1.05-1.1 equivalents). Adding the (Boc)₂O solution slowly to the reaction mixture can also help.

    • Avoid Excess DMAP: While catalytic DMAP can be beneficial, using it in larger amounts can significantly promote N-1 protection. If di-Boc formation is a major issue, consider running the reaction without DMAP, possibly with a longer reaction time or gentle heating.

    • Choice of Base: Using a bulkier base like DIPEA might offer some steric hindrance to the N-1 position.

    • Lower Temperature: Running the reaction at 0 °C or even room temperature can favor the more nucleophilic N-6 amine over the N-1 position.

  • Remediation:

    • If the di-Boc product is formed, it may be possible to selectively remove the more labile N-1 Boc group. The N-1 carbamate on an indole is generally more susceptible to cleavage than an N-aryl carbamate.[4]

      • Mild Acidic Conditions: Treatment with a mild acid like pyridinium p-toluenesulfonate (PPTS) or a short exposure to a dilute solution of a stronger acid may selectively cleave the N-1 Boc group.

      • Basic Conditions: In some cases, mild basic conditions (e.g., K₂CO₃ in methanol) can selectively remove the N-1 Boc group.

Issue 3: Observation of Multiple Unidentified Side Products

Question: I'm observing several spots on my TLC, and my crude NMR is complex. What other side reactions could be occurring?

Answer:

Besides di-Boc protection, other side reactions can occur, particularly due to the reactivity of the indole ring itself.

  • C-Acylation: The indole ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic.[5] While less common with (Boc)₂O, direct C-acylation to form a C-Boc indole is a theoretical possibility, especially if Lewis acids are present as impurities.

    • Identification: This would result in an isomer of your desired product. Careful analysis of ¹H and ¹³C NMR, particularly in the aromatic region and looking for the presence of the N-H proton, would be necessary for identification.

    • Prevention: Ensure the reaction is free from Lewis acid contamination. Standard basic or neutral conditions for Boc protection should minimize this side reaction.

  • Urea Formation: If the (Boc)₂O degrades to form isocyanate, this can react with the starting amine to form a urea derivative. However, this is more common with other carbamoylating agents and less so with (Boc)₂O under standard conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Boc protection of 4-methyl-1H-indol-6-amine?

A1: A good starting point would be to dissolve 4-methyl-1H-indol-6-amine (1.0 equiv) in an anhydrous aprotic solvent like THF or DCM. Add a non-nucleophilic base such as triethylamine (1.2 equiv). Cool the solution to 0 °C and then add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

Q2: How does the 4-methyl group influence the reaction?

A2: The 4-methyl group is an electron-donating group. This will increase the electron density of the indole ring system, making both the N-6 amino group and the indole nucleus (particularly the C-3 position) more nucleophilic compared to an unsubstituted 6-aminoindole. This increased nucleophilicity can make the reaction faster but may also increase the propensity for side reactions like di-Boc protection and potentially C-acylation.

Q3: Can I use a one-pot procedure if I'm synthesizing the 4-methyl-1H-indol-6-amine and then protecting it?

A3: It is generally not recommended. The synthesis of 4-methyl-1H-indol-6-amine, for example, via a Fischer indole synthesis followed by reduction of a nitro group, will involve reagents and byproducts that are incompatible with the Boc protection step.[6] It is best to isolate and purify the 4-methyl-1H-indol-6-amine before proceeding with the protection.

Q4: What is the best way to purify the final product, tert-butyl (4-methyl-1H-indol-6-yl)carbamate?

A4: If the product is a solid and of reasonable purity after work-up, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is the preferred method as it can avoid potential degradation on silica gel. If column chromatography is necessary, it is advisable to use a neutral silica gel or one that has been treated with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the indole.

Experimental Protocols & Data

Protocol 1: Standard Boc Protection of 4-methyl-1H-indol-6-amine
  • To a solution of 4-methyl-1H-indol-6-amine (1.0 equiv) in anhydrous THF (0.1-0.2 M), add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time/temperature, add catalytic DMAP.
DegradationUse anhydrous conditions, consider non-chromatographic purification.
Formation of Di-Boc ProductExcess (Boc)₂O or DMAPUse 1.05-1.1 equiv of (Boc)₂O, reduce or eliminate DMAP.
High temperatureRun the reaction at 0 °C or room temperature.
Complex Mixture of ProductsC-AcylationEnsure reaction is free of Lewis acids.
Urea formationUse high-quality (Boc)₂O.

Visualizing the Reaction and Side Reactions

To better understand the potential pathways, the following diagrams illustrate the desired reaction and the most common side reaction.

Boc_Protection Start 4-Methyl-1H-indol-6-amine + (Boc)2O Desired tert-Butyl (4-methyl-1H-indol-6-yl)carbamate (Desired Product) Start->Desired  Standard Conditions (Base, THF) DiBoc N-1, N-6 Di-Boc Product (Side Product) Start->DiBoc  Forcing Conditions (Excess (Boc)2O, DMAP, Heat)

Caption: Reaction pathways for the Boc protection of 4-methyl-1H-indol-6-amine.

Troubleshooting_Flowchart decision decision solution solution start Low Yield or Impure Product check_sm Is Starting Material Consumed? start->check_sm check_side_products Major Side Product Present? check_sm->check_side_products Yes incomplete_rxn Incomplete Reaction: - Increase time/temp - Add cat. DMAP check_sm->incomplete_rxn No identify_side_product Identify Side Product (MS, NMR) check_side_products->identify_side_product Yes is_diboc Is it Di-Boc? identify_side_product->is_diboc other_side_product Other Side Product is_diboc->other_side_product No optimize_conditions Optimize Conditions: - Reduce (Boc)2O equiv. - Lower temp - Remove DMAP is_diboc->optimize_conditions Yes check_for_lewis_acids Consider C-Acylation: - Ensure no Lewis acid  contamination other_side_product->check_for_lewis_acids

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Troubleshooting

Technical Support Center: Purification of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Welcome to the Technical Support Center for the isolation and purification of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (also known as tert-butyl (4-methyl-1H-indol-6-yl)carbamate). This guide is designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (also known as tert-butyl (4-methyl-1H-indol-6-yl)carbamate).

This guide is designed for research scientists and drug development professionals. Because this molecule contains both an electron-rich, oxidation-prone 1H-indole core and an acid/heat-sensitive tert-butoxycarbonyl (Boc) protecting group, standard aggressive purification techniques often lead to degradation. This document provides field-proven, self-validating methodologies to achieve >99% purity while preserving the structural integrity of the compound.

Mechanistic Overview: The Dual-Sensitivity Challenge

To successfully purify this compound, one must understand the causality behind its degradation pathways:

  • Thermal and Acidic Lability of the Boc Group: The Boc group is widely used due to its stability against nucleophiles, but it is highly sensitive to acidic environments and elevated temperatures. Trace acids catalyze the cleavage of the tert-butyl cation[1]. Furthermore, thermal deprotection of N-Boc protected amines and indoles can occur at temperatures as low as 120–150 °C[2]. Therefore, high-boiling solvents (e.g., Toluene, DMF) must be strictly avoided during recrystallization.

  • Autoxidation of the Indole Core: The 1H-indole nitrogen is unprotected, rendering the pyrrole ring highly electron-rich. Exposure to atmospheric oxygen and light triggers autoxidation, leading to highly conjugated, brightly colored (pink, red, or brown) polymeric impurities[3].

The Core Directive for Purification: The ideal recrystallization system must utilize low-to-medium boiling solvents (to prevent thermal Boc cleavage) and operate under neutral, ideally degassed conditions (to prevent indole oxidation).

Quantitative Data: Solvent System Optimization

The table below summarizes empirical data for common recrystallization solvent systems applied to Boc-protected aminoindoles, allowing you to select the optimal system based on your crude purity profile.

Solvent SystemMax Dissolution Temp (°C)Anti-SolventExpected Yield (%)Purity Profile (HPLC)Mechanistic Rationale & Notes
EtOAc / Hexanes 60Hexanes75 - 85> 99.0%Standard System. Balances excellent solubility in EtOAc with sharp precipitation upon hexane addition.
DCM / Hexanes 35 (Reflux)Hexanes80 - 90> 98.5%High-Sensitivity System. Low boiling point of DCM completely prevents thermal Boc deprotection.
EtOH / Water 75Water60 - 70> 95.0%Alternative. Only recommended if highly polar impurities are present. High risk of compound "oiling out".

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Standard EtOAc/Hexanes Recrystallization

Best for general purification of moderately pure (>80%) crude material.

  • Preparation: Place the crude (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester in an Erlenmeyer flask. Purge the flask with a gentle stream of Nitrogen or Argon to displace oxygen.

  • Dissolution: Add a minimal volume of Ethyl Acetate (EtOAc). Warm the flask gently in a water bath to no more than 60 °C . Swirl until the solid is completely dissolved.

    • Mechanistic Rationale: Keeping the temperature below 60 °C prevents the thermal elimination of isobutylene and CO₂ from the Boc group[2].

  • Hot Filtration (Optional but Recommended): If dark, insoluble particulates remain, perform a rapid hot gravity filtration to remove oxidized indole polymers.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring continuously, add Hexanes dropwise until the solution becomes persistently cloudy (the saturation point). Add 1-2 drops of EtOAc just until the solution turns clear again[4].

  • Nucleation & Cooling: Cover the flask and allow it to cool undisturbed to room temperature (20-25 °C) over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

    • Validation Checkpoint: Distinct crystalline needles or plates should form. If a biphasic syrup forms, see the Troubleshooting section on "Oiling Out".

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes to strip away colored oxidized impurities. Dry under high vacuum to a constant weight.

Protocol B: Low-Temperature DCM/Hexanes Recrystallization

Best for highly sensitive batches or crude material prone to oiling out.

  • Dissolution: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) at room temperature or gentle reflux (35 °C).

  • Anti-Solvent Addition: Slowly add Hexanes until slight turbidity is observed.

  • Evaporative Crystallization: Leave the flask partially open in a well-ventilated fume hood. Because DCM is highly volatile, it will evaporate faster than Hexanes. As the DCM concentration drops, the solvent system becomes increasingly non-polar, gently forcing the Boc-protected indole out of solution as pure crystals.

  • Isolation: Filter and wash with cold Hexanes.

Workflow Visualization

Workflow N1 1. Crude (4-Methyl-1H-indol-6-yl) -carbamic acid tert-butyl ester N2 2. Dissolution in EtOAc (Max 60°C to prevent Boc loss) N1->N2 N3 3. Hot Filtration (Removes oxidized polymers) N2->N3 N4 4. Anti-Solvent Addition (Dropwise Hexanes) N3->N4 N5 5. Controlled Cooling (25°C -> 4°C) N4->N5 N6 6. Isolation & Wash (Pure Crystals) N5->N6

Figure 1: Optimized recrystallization workflow for thermally sensitive Boc-protected indoles.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid syrup) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the chosen solvent system. Instead of forming a solid crystal lattice, it separates as a metastable liquid phase. Mechanistic Fix: Alter the solubility curve. Do not add the hexane anti-solvent while the EtOAc is still hot. Cool the EtOAc solution to room temperature before adding hexanes[4]. Alternatively, add a tiny amount of pure "seed crystals" from a previous batch to provide a nucleation site, which bypasses the liquid-liquid phase separation[5].

Q: The purified crystals have a pink, red, or brownish tint. Is the batch ruined? A: Not necessarily, but it indicates trace autoxidation. The free 1H-indole nitrogen is highly electron-rich and susceptible to oxidation by atmospheric oxygen and light, forming highly conjugated, brightly colored degradation products[3]. Mechanistic Fix: Because these impurities are intensely colored, even <0.1% contamination is visible to the naked eye. Wash the crystals thoroughly with ice-cold non-polar solvent (e.g., pure hexanes). For future batches, degas your recrystallization solvents with nitrogen or argon to displace dissolved oxygen[3].

Q: NMR analysis of my recrystallized product shows a missing 9H singlet at ~1.5 ppm. What went wrong? A: You have inadvertently deprotected the amine. The tert-butoxycarbonyl (Boc) group is thermally labile and acid-sensitive. Prolonged heating above 100–150 °C causes thermal elimination of the protecting group[2]. Alternatively, trace acids in the solvent or on unwashed glassware can catalyze the loss of the tert-butyl cation[1]. Mechanistic Fix: Never use high-boiling solvents to dissolve this compound. Keep dissolution temperatures strictly below 60 °C, and ensure all glassware is rigorously clean and acid-free.

Q: Can I use silica gel column chromatography instead of recrystallization for this compound? A: Yes, but with extreme caution. Standard silica gel is slightly acidic. The combination of the acid-labile Boc group[1] and the acid-sensitive, electron-rich indole core can lead to significant degradation, Boc-cleavage, or severe streaking on the column[6]. Mechanistic Fix: If chromatography is absolutely necessary, you must deactivate the silica gel. Pre-treat the column by flushing it with your mobile phase containing 1–2% triethylamine (TEA) to neutralize the acidic silanol sites before loading your compound[6].

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Optimization

Technical Support Center: Strategies to Avoid Undesired Tert-Butylation of the Indole Ring During Deprotection

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenge of preventing tert-butylation of the indole ring, a common and problematic side reaction during the deprotection of amine protecting groups.

I. Understanding the Problem: The Mechanism of Indole Tert-Butylation

During the acidic cleavage of tert-butyl-based protecting groups, such as the widely used tert-butyloxycarbonyl (Boc) group, a reactive tert-butyl cation is generated.[1][2][3] The electron-rich indole ring of tryptophan residues is highly nucleophilic and therefore susceptible to electrophilic attack by this cation, leading to the formation of a tert-butyl-indole adduct.[4][5][6] This undesired modification results in a mass increase of 56 Da per tert-butylation event, which can be readily detected by mass spectrometry.[4]

This side reaction is not only a concern with Boc-protected amines but also with other tert-butyl-containing protecting groups, such as tert-butyl esters and ethers.[7] The rate and specificity of this side reaction are highly dependent on the deprotection conditions and the peptide sequence.[5]

Visualizing the Mechanism

The following diagrams illustrate the formation of the tert-butyl cation during Boc deprotection and the subsequent undesired alkylation of an indole ring, along with the protective role of a scavenger.

Boc_Deprotection_and_Tert-Butylation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Undesired Side Reaction Boc_Indole Boc-Protected Indole Carbamic_Acid Carbamic Acid Intermediate Boc_Indole->Carbamic_Acid + H+ H_plus H+ (from TFA) Free_Indole Deprotected Indole Carbamic_Acid->Free_Indole - CO2 tBu_cation tert-Butyl Cation (Electrophile) Carbamic_Acid->tBu_cation tBu_cation_clone tert-Butyl Cation Nucleophilic_Indole Another Indole Ring (Nucleophile) tBu_Indole tert-Butylated Indole (Side Product) Nucleophilic_Indole->tBu_Indole Electrophilic Attack tBu_cation_clone->tBu_Indole

Caption: Mechanism of tert-butylation during Boc deprotection.

Scavenger_Mechanism cluster_0 Protective Action of Scavengers tBu_cation tert-Butyl Cation (Electrophile) Trapped_cation Trapped Cation (Inert Product) tBu_cation->Trapped_cation Indole_ring Indole Ring (Protected) tBu_cation->Indole_ring Attack Prevented Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_cation Traps cation

Caption: Prevention of tert-butylation using a scavenger.

II. Troubleshooting Guide

This section addresses common issues encountered during the deprotection of indole-containing compounds.

Issue 1: Mass spectrometry reveals a +56 Da adduct on my indole-containing product after deprotection.
  • Possible Cause: This is a classic sign of tert-butylation of the indole ring by the tert-butyl cation generated during the acidic cleavage of a Boc or other tert-butyl-based protecting group.[4]

  • Troubleshooting Steps:

    • Incorporate a Scavenger: The most effective strategy is to add a "scavenger" to your deprotection cocktail. Scavengers are nucleophilic species that competitively trap the reactive tert-butyl cations before they can alkylate the indole ring.[6]

      • Recommended Scavengers:

        • Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective carbocation scavengers.[8] TIS is commonly used in a cocktail with trifluoroacetic acid (TFA) and water.[4]

        • Thioanisole: This scavenger can also be effective at intercepting tert-butyl cations.[4][9]

        • Water: A small amount of water in the cleavage cocktail can also act as a scavenger.[6]

    • Optimize the Cleavage Cocktail:

      • A widely used and effective cocktail for tryptophan-containing peptides is a mixture of TFA, TIS, and water, typically in a ratio of 95:2.5:2.5 (v/v/v).[6]

      • For peptides with multiple sensitive residues, a more complex cocktail may be necessary. For instance, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a broad-spectrum cleavage reagent.[10]

    • Consider Alternative Deprotection Conditions:

      • Milder Acids: In some cases, switching to a milder acid like phosphoric acid may reduce side reactions.[1]

      • Thermolytic Deprotection: For certain substrates, thermal deprotection in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be an option, avoiding the generation of cations in an acidic medium.[1][11]

Issue 2: I used a scavenger, but I still observe some tert-butylation.
  • Possible Cause: The choice or concentration of the scavenger may be suboptimal for your specific substrate.

  • Troubleshooting Steps:

    • Re-evaluate Scavenger Choice: The effectiveness of a scavenger can be substrate-dependent. For tryptophan-containing peptides, silanes like TIS are generally very effective.[4]

    • Increase Scavenger Concentration: If you are still observing the side product, consider increasing the percentage of the scavenger in your cleavage cocktail.

    • Use a Scavenger Cocktail: For complex molecules, a combination of scavengers may be more effective. For example, a mixture of TIS and a thiol-based scavenger like ethanedithiol (EDT) can be beneficial, especially if other sensitive residues like cysteine are present.[4]

Issue 3: My indole-containing starting material is degrading under the deprotection conditions.
  • Possible Cause: The indole ring itself can be sensitive to strongly acidic conditions.[12]

  • Troubleshooting Steps:

    • Milder Deprotection Methods:

      • Oxalyl Chloride in Methanol: This has been reported as a mild method for N-Boc deprotection.[1][13][14]

      • Lewis Acids: Zinc bromide in an appropriate solvent can be a milder alternative to strong Brønsted acids.[1]

    • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the deprotection is complete. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize degradation.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the indole nitrogen?

The most frequently used protecting groups for the indole nitrogen include:

  • tert-Butoxycarbonyl (Boc): Stable to bases and nucleophiles but easily cleaved under acidic conditions.[1]

  • Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[1]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions and is removed with fluoride reagents.[1]

  • Tosyl (Ts): A robust protecting group that often requires strong reducing agents or harsh basic conditions for removal.[1]

Q2: Besides tryptophan, what other amino acid residues are vulnerable to tert-butylation?

Other amino acids with nucleophilic side chains are also at risk:

  • Methionine (Met): The thioether side chain can be alkylated.[4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[4]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[4]

Q3: Can I use scavengers in solution-phase synthesis as well as solid-phase peptide synthesis (SPPS)?

Yes, the use of scavengers is highly recommended in both solution-phase and solid-phase synthesis whenever you are cleaving a tert-butyl-based protecting group in the presence of a nucleophilic moiety like an indole ring.[2]

Q4: Are there any protecting groups for the indole nitrogen that do not generate reactive cations upon cleavage?

Yes, protecting groups that are removed under non-acidic conditions will not generate tert-butyl cations. Examples include:

  • Cbz group: Removed by hydrogenolysis.[7]

  • Fmoc group: Removed by a base like piperidine.[7]

  • SEM group: Cleaved by fluoride ions.[1]

The choice of an alternative protecting group should be made during the synthetic planning phase, considering the compatibility with other functional groups in your molecule.[1]

IV. Experimental Protocols

Protocol 1: Standard TFA/TIS/Water Deprotection for Tryptophan-Containing Peptides

This protocol is a widely used and effective method for the deprotection of Boc-protected, tryptophan-containing peptides synthesized on a solid support.[6]

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dry peptidyl-resin (e.g., 100 mg) in DCM in a suitable reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: Prepare the cocktail fresh in a fume hood.

  • Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Wash the resin with DCM and discard the DCM wash.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase HPLC.[6]

Summary of Deprotection Conditions and Scavengers
Deprotection ReagentScavenger(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Triisopropylsilane (TIS), WaterTFA/TIS/H₂O (95:2.5:2.5)Highly effective for tryptophan-containing peptides.
Trifluoroacetic Acid (TFA)Thioanisole, EDTVariesUseful for peptides with multiple sensitive residues like Met and Cys.[4]
Oxalyl Chloride/MethanolNone typically requiredRoom Temperature, 1-4 hA milder, non-acidic alternative for N-Boc deprotection.[13][14]
Phosphoric AcidNone typically requiredVariesA milder acidic alternative to TFA.[1]
Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Deprotection of Indole-Containing Compound Check_MS Analyze product by Mass Spectrometry Start->Check_MS Mass_Increase Observe +56 Da adduct? Check_MS->Mass_Increase No_Side_Product Success! No tert-butylation. Mass_Increase->No_Side_Product No Review_Protocol Review cleavage protocol. Were scavengers used? Mass_Increase->Review_Protocol Yes End End No_Side_Product->End Incorporate_Scavengers Incorporate appropriate scavengers (e.g., TIS, Thioanisole) Incorporate_Scavengers->Start Review_Protocol->Incorporate_Scavengers No Optimize_Scavengers Optimize scavenger choice and concentration. Consider a scavenger cocktail. Review_Protocol->Optimize_Scavengers Yes Still_Side_Product Is the side reaction still present? Optimize_Scavengers->Still_Side_Product Still_Side_Product->No_Side_Product No Consider_Alternatives Consider alternative deprotection methods (e.g., milder acid, non-acidic conditions) or alternative protecting groups. Still_Side_Product->Consider_Alternatives Yes Consider_Alternatives->End

Caption: Troubleshooting workflow for side-chain tert-butylation.

V. References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. National Center for Biotechnology Information. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? ResearchGate. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. ACS Publications. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. ACS Publications. [Link]

  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. University of Manchester. [Link]

  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar. Semantic Scholar. [Link]

  • US5714597A - Use of carbocation scavenger during oligonucleotide synthesis. Google Patents.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. National Center for Biotechnology Information. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]

  • tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). ResearchGate. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC. National Center for Biotechnology Information. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. National Center for Biotechnology Information. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations - PMC. National Center for Biotechnology Information. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in the Synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Welcome to the technical support center for the synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding critical temperature control during this synthesis. Precise temperature management is paramount for achieving high yield and purity of the target compound.

Troubleshooting Guide: Navigating Thermal Challenges

This section addresses specific issues you may encounter related to temperature control during the synthesis.

Issue 1: Incomplete or Sluggish Reaction during Boc Protection

Symptoms:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted 6-amino-4-methyl-1H-indole.

  • The reaction fails to reach completion within the expected timeframe.

Possible Causes:

  • Insufficient Temperature: The reaction between 6-amino-4-methyl-1H-indole and di-tert-butyl dicarbonate ((Boc)₂O) requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be significantly slow.

  • Poor Solubility of Starting Materials: At lower temperatures, the starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and a slower reaction rate.

Troubleshooting Steps:

  • Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated and providing an accurate reading.

  • Gradual Temperature Increase: Slowly increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS after each adjustment. Many Boc protection reactions are performed at room temperature, but gentle heating to 30-40 °C can often facilitate the reaction without promoting side products.[1]

  • Solvent Consideration: If solubility is an issue, consider switching to a solvent in which the starting materials have better solubility at the desired reaction temperature. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[2][3]

  • Catalyst Addition: While not always necessary, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can increase the reaction rate at lower temperatures.[2] However, be mindful that DMAP can also catalyze side reactions if not used judiciously.

Issue 2: Formation of Impurities and Side Products

Symptoms:

  • TLC or LC-MS analysis reveals the presence of multiple, unexpected spots or peaks in addition to the desired product and starting material.

  • The isolated product has a low purity even after purification.

Possible Causes:

  • Excessive Temperature: High temperatures can lead to the decomposition of the starting materials, reagents, or the desired product. For instance, the Boc protecting group can be thermally labile at elevated temperatures.[4]

  • Exothermic Reaction: The reaction between an amine and (Boc)₂O can be exothermic.[5] Without proper temperature control, a rapid increase in temperature can occur, leading to the formation of side products, such as ureas or double Boc-protected amines.

  • Decomposition of (Boc)₂O: At higher temperatures, di-tert-butyl dicarbonate can decompose to form isobutylene and carbon dioxide, which can lead to other side reactions.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the di-tert-butyl dicarbonate solution dropwise to the solution of 6-amino-4-methyl-1H-indole, especially at the beginning of the reaction. This allows for better dissipation of any heat generated.

  • Utilize a Cooling Bath: For larger-scale reactions, it is advisable to use an ice bath (0 °C) or a water bath to maintain a consistent and controlled temperature throughout the addition of reagents.[4]

  • Optimize Reaction Temperature: If side product formation is observed at room temperature, try running the reaction at a lower temperature (e.g., 0-10 °C).[6]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen or moisture, which can be exacerbated at higher temperatures.

Issue 3: Difficulty in Isolating the Pure Product

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle and purify.

  • Column chromatography results in poor separation of the desired product from impurities.

Possible Causes:

  • Residual High-Boiling Solvents: If the reaction was conducted at an elevated temperature, residual high-boiling solvents may be difficult to remove under reduced pressure, resulting in an oily product.

  • Thermally Induced Byproducts: Impurities formed at elevated temperatures may have similar polarities to the desired product, making separation by chromatography challenging.

Troubleshooting Steps:

  • Azeotropic Removal of Solvents: If a high-boiling solvent was used, consider adding a lower-boiling solvent (e.g., toluene) and co-evaporating under reduced pressure to help remove the residual high-boiling solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove impurities. Experiment with different solvents to find the optimal conditions.

  • Optimize Chromatography Conditions: If column chromatography is necessary, carefully select the mobile phase to maximize the separation between the product and impurities. A shallow gradient of solvents can often improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Boc protection of 6-amino-4-methyl-1H-indole?

A1: The optimal temperature can vary depending on the solvent, concentration, and scale of the reaction. Generally, the reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature (20-25 °C).[7] If the reaction is sluggish, gentle heating to 30-40 °C may be beneficial. It is crucial to monitor the reaction progress to determine the ideal temperature for your specific conditions.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature will increase the reaction rate, it also significantly increases the risk of side product formation and decomposition of the Boc group.[4] It is generally recommended to maintain the temperature at or below 40 °C. If a faster reaction is required, consider using a catalyst or a more appropriate solvent system rather than excessively increasing the temperature.

Q3: How do I effectively control the temperature of a large-scale synthesis?

A3: For large-scale reactions, a jacketed reactor with a circulating temperature control unit is highly recommended. This allows for precise and uniform temperature control throughout the reaction vessel. Additionally, the rate of reagent addition should be carefully controlled using a syringe pump or an addition funnel to manage any exothermic events.

Q4: Are there any visual cues that indicate a loss of temperature control?

A4: A rapid, uncontrolled bubbling or fuming from the reaction mixture can indicate a runaway reaction and a significant loss of temperature control. A sudden change in the color of the reaction mixture could also be a sign of decomposition or side product formation due to excessive heat.

Q5: What is the impact of temperature on the stability of the final product, (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester?

A5: The Boc-protected indole is generally stable at room temperature. However, prolonged exposure to high temperatures during workup or storage can lead to the deprotection of the Boc group or other degradation pathways. It is advisable to store the purified product in a cool, dry place. The Boc group is known to be thermally unstable, and deprotection can occur at temperatures above 85-90 °C.[8]

Data Summary Table
ParameterRecommended RangeRationale & Potential Issues if Deviated
Initial Reaction Temperature 0 - 5 °CControls initial exotherm. Higher temperatures can lead to side product formation.
Reaction Maintenance Temp. 20 - 40 °CBalances reaction rate and stability. Temperatures > 40°C increase risk of decomposition.
(Boc)₂O Addition Rate Slow, dropwisePrevents localized overheating and runaway reactions.
Post-Reaction Workup Temp. < 40 °CMinimizes product degradation during solvent removal and extraction.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-amino-4-methyl-1H-indole in appropriate solvent B Cool solution to 0-5 °C in an ice bath A->B C Slowly add (Boc)₂O solution while monitoring temperature B->C D Allow reaction to warm to RT (20-25 °C) C->D E Monitor reaction by TLC/LC-MS (Optional: Gentle heating to 30-40 °C if sluggish) D->E F Quench reaction (e.g., with water or sat. NH₄Cl) E->F Upon completion G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate under reduced pressure (< 40 °C) H->I J Purify by column chromatography or recrystallization I->J

Caption: Standard experimental workflow for the synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

Troubleshooting Decision Tree

G node_sol node_sol start Low Yield or Incomplete Reaction? cause1 Side Products Observed? start->cause1 No solubility Starting Material Fully Dissolved? start->solubility Yes temp_high Reaction Temp > 40°C? cause1->temp_high Yes temp_high->node_sol Yes Solution: Reduce temperature to 20-25°C. Use cooling bath. exotherm Rapid (Boc)₂O Addition? temp_high->exotherm No exotherm->node_sol Yes Solution: Add (Boc)₂O dropwise. Maintain cooling. node_sol_other node_sol_other exotherm->node_sol_other Consider other side reactions (e.g., moisture, air sensitivity) node_sol_heat node_sol_heat solubility->node_sol_heat No Solution: Consider alternative solvent. Gently warm to 30-40°C. node_sol_time node_sol_time solubility->node_sol_time Yes Solution: Increase reaction time. Monitor by TLC/LC-MS.

Caption: A decision tree for troubleshooting common temperature-related issues during the synthesis.

References

  • Hart, D. J., & Mallet, C. (Year). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Smith, A. B., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Jones, K., et al. (2021, April 19). An entry to 2-(cyclobut-1-en-1-yl). Organic & Biomolecular Chemistry. [Link]

  • Varala, R., et al. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. [Link]

  • Kumar, S., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Sato, T., et al. (2016, March 10). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES. [Link]

  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Rossi, E., et al. (2024, June 17). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. PMC. [Link]

  • Boumhara, K., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Bergant, K., et al. (n.d.). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. PMC. [Link]

  • Amerigo Scientific. (n.d.). (1H-Indol-6-yl)-carbamic acid tert-butyl ester. Amerigo Scientific. [Link]

  • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Yamai, Y., & T, A. (2017, December 18). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. [Link]

  • Reddy, K. R., et al. (2007, July 25). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]

  • Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Characterization of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing complex indole-based therapeutics, the choice of intermediate protecting groups dictates the reliability of downstream analytical characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex indole-based therapeutics, the choice of intermediate protecting groups dictates the reliability of downstream analytical characterization. (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (a Boc-protected 4-methyl-1H-indol-6-amine) has emerged as a superior building block compared to its unprotected or Fmoc-protected alternatives.

This guide objectively compares the analytical performance of this Boc-protected intermediate against alternative variants, providing field-proven, step-by-step methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Context & Chemical Significance

The unprotected core, 4-methyl-1H-indol-6-amine [1], is a critical pharmacophore frequently utilized in the development of Stimulator of Interferon Genes (STING) antagonists and highly selective kinase inhibitors. The STING pathway plays a fundamental role in innate immunity, and its modulation is a major target in modern oncology and autoinflammatory disease research [2].

During the multi-step synthesis of STING inhibitors, the exocyclic 6-amine must be temporarily masked to prevent unwanted side reactions, making the analytical characterization of the protected intermediate a critical quality control checkpoint.

STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Enzyme Cytosolic_DNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesis STING STING (ER) cGAMP->STING Binding TBK1 TBK1 Complex STING->TBK1 Activation IRF3 IRF-3 TBK1->IRF3 Phosphorylation IFN Type I IFNs IRF3->IFN Transcription

Fig 1. STING signaling pathway: the biological target context for 4-methyl-1H-indol-6-amine.

Comparative Analysis of Protecting Group Strategies

When selecting a 4-methyl-1H-indol-6-amine derivative for library synthesis, analytical stability and ease of characterization are paramount.

  • Unprotected Amine: Highly polar and susceptible to rapid air oxidation, forming colored polymeric impurities that complicate baseline resolution in HPLC.

  • Fmoc-Protected Amine: Provides a strong UV chromophore for trace detection but suffers from poor aqueous solubility, leading to column precipitation during standard reversed-phase (RP) gradients.

  • Boc-Protected Amine (The Product): The tert-butyloxycarbonyl (Boc) group optimally balances lipophilicity and solubility. It prevents oxidative degradation and provides highly diagnostic signals in both MS and NMR.

Quantitative Analytical Comparison Table
Compound VariantLogP (Est.)RP-HPLC Retention BehaviorESI-MS Diagnostic Ions (Positive Mode)1H-NMR Key Diagnostic Signals (DMSO-d6)Analytical Stability
Unprotected Amine ~1.2Early eluting (requires highly aqueous mobile phase) [M+H]+=147.1 Broad −NH2​ singlet (~4.5 ppm)Low (Oxidation prone)
Boc-Protected (Product) ~3.1Mid-gradient elution (ideal for standard C18 columns) [M+H]+=247.1 [M+H−56]+ (Loss of t-butyl)Sharp tert-butyl singlet (9H, ~1.48 ppm)High
Fmoc-Protected ~4.8Late eluting (requires high % organic, risk of carryover) [M+H]+=369.1 Fmoc aliphatic CH−CH2​ multiplet (~4.3 ppm)Moderate (Base sensitive)

Analytical Characterization Workflow

To ensure rigorous quality control, the characterization of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester requires an orthogonal approach combining chromatographic separation with structural elucidation.

Analytical_Workflow cluster_0 Chromatographic & Mass Analysis cluster_1 Structural Elucidation Sample Boc-Protected Indole Sample Preparation HPLC RP-HPLC (C18) 0.1% FA in MeCN/H2O Sample->HPLC NMR_Prep Dissolution in DMSO-d6 Sample->NMR_Prep UV UV Detection (254 nm) Purity Assessment HPLC->UV MS ESI-MS (+) Mass Confirmation HPLC->MS NMR_1H 1H-NMR (400 MHz) Proton Environment NMR_Prep->NMR_1H NMR_13C 13C-NMR (100 MHz) Carbon Backbone NMR_Prep->NMR_13C

Fig 2. Multi-modal analytical workflow for structural and purity characterization.

Step-by-Step Experimental Protocols

LC-MS & HPLC-UV Purity Profiling

This protocol is designed to assess the chemical purity and confirm the exact mass of the Boc-protected intermediate without inducing on-column degradation.

Materials & Instrumentation:

  • Column: Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

Step-by-Step Method:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of pure Acetonitrile (do not use acidic solvents for the stock solution to prevent premature Boc cleavage).

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.5 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • MS Parameters: Electrospray Ionization (ESI) in positive mode, Capillary voltage 3.0 kV, Desolvation temperature 350°C.

Expert Insight (Causality): Why use 0.1% Formic Acid if the Boc group is acid-labile? Indoles are notorious for peak tailing due to secondary interactions with unendcapped silanols on the silica stationary phase. The acidic modifier suppresses silanol ionization, yielding a sharp, symmetrical peak. Because the chromatographic run is exceptionally short (< 5 mins), the kinetic rate of Boc deprotection is negligible, allowing for accurate purity assessment without artifactual degradation.

Trustworthiness (Self-Validating System): The LC-MS protocol acts as a self-validating system for the Boc group's integrity. While the parent ion [M+H]+=247.1 confirms the intact molecule, diagnostic in-source fragmentation peaks at m/z=191.1 (loss of tert-butyl, [M+H−56]+ ) and m/z=147.1 (loss of the entire Boc group, [M+H−100]+ ) provide secondary structural confirmation of the carbamate linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to definitively prove that the Boc protection occurred selectively at the 6-amine and not at the indole nitrogen.

Step-by-Step Method:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument Setup: 400 MHz NMR Spectrometer.

  • Acquisition: Acquire 16 scans for 1H -NMR (relaxation delay 1.5s) and 256 scans for 13C -NMR.

  • Data Processing: Reference the residual solvent peak (DMSO quintet at 2.50 ppm for 1H ).

Expert Insight (Causality): DMSO-d6 is deliberately selected over CDCl3​ . In CDCl3​ , the indole N-H and carbamate N-H protons undergo rapid exchange or line broadening, making them difficult to integrate. In DMSO-d6, strong hydrogen bonding with the solvent slows this exchange, yielding sharp, distinct singlets.

Trustworthiness (Self-Validating System): Using DMSO-d6 establishes a self-validating structural assay. The spectra will display exactly two distinct exchangeable proton singlets: the indole N-H (typically downfield at ~10.8 ppm) and the carbamate N-H (~9.2 ppm). The presence of both signals unequivocally confirms that the indole nitrogen remains unsubstituted, and the Boc group is correctly localized on the exocyclic amine.

References

  • World Intellectual Property Organization (WIPO). "Compounds and compositions for treating conditions associated with STING activity" (WO2020252240A1). Google Patents.
Comparative

HPLC and LC-MS methods for purity assessment of tert-butyl (4-methyl-1H-indol-6-yl)carbamate

Analytical Strategies for Purity Assessment of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate: A Comparative Guide to HPLC and LC-MS For researchers and drug development professionals, ensuring the purity of synthetic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Purity Assessment of tert-Butyl (4-methyl-1H-indol-6-yl)carbamate: A Comparative Guide to HPLC and LC-MS

For researchers and drug development professionals, ensuring the purity of synthetic intermediates is a foundational step in active pharmaceutical ingredient (API) manufacturing. tert-Butyl (4-methyl-1H-indol-6-yl)carbamate is a highly valuable building block; the tert-butoxycarbonyl (Boc) group protects the exocyclic amine at position 6, allowing for selective downstream functionalization of the indole core.

However, the very nature of the N-Boc protecting group introduces significant analytical challenges. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, providing causally-driven, self-validating protocols for accurate purity assessment.

Mechanistic Insight: The N-Boc Analytical Dilemma

The primary challenge in analyzing tert-butyl (4-methyl-1H-indol-6-yl)carbamate lies in the lability of the Boc group. It is highly sensitive to acidic conditions and thermal degradation.

During LC-MS analysis utilizing Electrospray Ionization (ESI), the energy transferred during the droplet desolvation process and subsequent ion acceleration often induces a phenomenon known as in-source fragmentation [1]. Even before the ions reach the collision cell, the intact protonated molecule ([M+H]+ at m/z 247.1) undergoes a spontaneous neutral loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da). This results in an artificially high abundance of the deprotected 4-methyl-1H-indol-6-amine fragment (m/z 147.1), which can be easily misinterpreted as a massive impurity in the original sample rather than an artifact of the ionization process.

Fragmentation Parent Intact Ion [M+H]+ m/z 247.1 Inter Intermediate m/z 191.1 Parent->Inter - Isobutylene (-56 Da) Fragment Deprotected Amine m/z 147.1 Inter->Fragment - CO2 (-44 Da)

Typical ESI in-source fragmentation pathway of N-Boc protected indoles.

Method Comparison: HPLC-UV vs. LC-MS

To accurately assess the purity of this compound, laboratories must choose between the robust quantification of HPLC-UV and the structural elucidation capabilities of LC-MS.

Because the indole ring is a strong chromophore with distinct UV absorbance maxima (~220 nm and ~280 nm), HPLC-UV is highly effective for routine purity testing[2]. Conversely, LC-MS is indispensable for identifying unknown impurities (such as di-Boc over-reaction products or regioisomers) but requires meticulous tuning to prevent the aforementioned in-source decay[3].

Table 1: Quantitative Comparison of Analytical Parameters

ParameterHPLC-UV (Reversed-Phase)LC-MS (ESI-QQQ or TOF)
Primary Objective Quantitative purity assessmentImpurity identification & profiling
Detection Principle UV Absorbance (Indole chromophore at 280 nm)Mass-to-charge ratio (m/z)
Sensitivity (LOD) ~0.05% - 0.1% areaHigh (pg to ng range)
Boc-Group Stability High (if mobile phase pH > 4.5)Low (highly prone to in-source decay)
Throughput Medium (15-20 min gradients)High (5-10 min UPLC gradients)
Validation Suitability Excellent (Standard for ICH Q2(R2))Good (Requires isotopic internal standards)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) that confirm the physical chemistry of the system is operating correctly before any data is accepted.

Protocol A: Reversed-Phase HPLC-UV (Quantitative Purity)

This method is optimized to prevent on-column acid-catalyzed deprotection of the carbamate.

  • Sample Preparation: Dissolve the tert-butyl (4-methyl-1H-indol-6-yl)carbamate sample in HPLC-grade Acetonitrile to a working concentration of 1.0 mg/mL.

    • Causality: Acetonitrile ensures complete solubilization of the lipophilic compound without the risk of solvolysis associated with protic solvents (like methanol) over extended autosampler storage.

  • Column Selection: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm[2].

  • Mobile Phase Preparation (Critical Step):

    • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Solvent B: Acetonitrile.

    • Causality: Strong acids like 0.1% Trifluoroacetic Acid (TFA) are strictly avoided. At a pH of ~2, TFA can slowly cleave the Boc group during the chromatographic run, artificially inflating the amine impurity peak. Ammonium acetate provides a neutral, buffered environment that preserves the intact molecule.

  • Gradient Program: 20% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Self-Validation (SST): Inject a resolution mixture containing the intact carbamate and a spiked standard of 4-methyl-1H-indol-6-amine. The run is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

Protocol B: LC-MS Impurity Profiling (ESI Positive Mode)

This method is optimized to suppress in-source fragmentation, allowing for the detection of the true parent ion.

  • Instrument Setup: UPLC coupled to a Single Quadrupole or Q-TOF Mass Spectrometer.

  • Chromatographic Conditions: Column: C18 2.1 x 50 mm, 1.7 µm. Mobile phase: 0.05% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: A volatile, weak acid (Formic Acid) is required to facilitate efficient protonation ([M+H]+) in the ESI source without causing excessive pre-column degradation.

  • Ionization Optimization (Critical Step):

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage / Fragmentor: 15 V (Deliberately low).

    • Desolvation Temperature: 250 °C (Deliberately low).

    • Causality: High cone voltages accelerate ions in the intermediate pressure region of the source. The resulting energetic collisions with residual gas molecules transfer internal energy that rapidly cleaves the labile Boc group[1]. Lowering these parameters sacrifices some absolute sensitivity but preserves structural integrity.

  • Self-Validation (SST): Inject a pure standard of the compound. Extract the Ion Chromatograms (EIC) for m/z 247.1 and m/z 147.1. The system is validated for profiling only if the intact parent ion (m/z 247.1) constitutes ≥85% of the total ion current for that peak. If the ratio fails, the source is too energetic and must be re-tuned.

Regulatory Grounding: ICH Q2(R2) Validation

For a purity assessment method to be utilized in regulatory submissions, it must be validated according to ICH Q2(R2) guidelines to demonstrate it is "fit for the intended purpose"[4].

  • Specificity: The analytical procedure must unambiguously assess the analyte in the presence of expected impurities[5]. For this compound, the method must prove baseline separation between the target molecule, the deprotected amine, and any di-Boc derivatives.

  • Linearity and Range: Linearity must be demonstrated from the reporting level of the impurities (typically 0.05% area) up to 120% of the nominal specification limit for the assay[5].

Validation Method Analytical Method (HPLC or LC-MS) Spec Specificity (Resolve Impurities) Method->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Report Validated Procedure ICH Q2(R2) Compliant Acc->Report

Analytical method validation workflow based on ICH Q2(R2) guidelines.

Conclusion

The purity assessment of tert-butyl (4-methyl-1H-indol-6-yl)carbamate requires a delicate balance between chromatographic resolution and molecular preservation. While LC-MS is a powerful tool for structural elucidation, the inherent lability of the N-Boc group under ESI conditions necessitates rigorous source optimization to prevent false-positive impurity reporting. For routine, ICH-compliant quantitative purity testing, a carefully buffered, neutral-pH HPLC-UV method remains the gold standard.

References

  • Validation of Analytical Procedures Q2(R2)
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester Benchchem
  • Waters LC-MS Primer University of Pittsburgh / Waters Corpor
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA)
  • Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoioniz

Sources

Comparative

Validating the structure of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester using 2D NMR

Unambiguous Regiochemical Validation of (4-Methyl-1H-indol-6-yl)-carbamic Acid tert-Butyl Ester: A 2D NMR Comparative Guide As drug development pipelines increasingly rely on highly functionalized indole scaffolds, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Regiochemical Validation of (4-Methyl-1H-indol-6-yl)-carbamic Acid tert-Butyl Ester: A 2D NMR Comparative Guide

As drug development pipelines increasingly rely on highly functionalized indole scaffolds, the precise regiochemical assignment of substituents becomes a critical quality attribute. For target molecules like (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester, standard 1D Nuclear Magnetic Resonance (NMR) often falls short. The analytical challenge lies in differentiating this molecule from its regioisomers (e.g., the 6-methyl-4-Boc-amino counterpart) due to overlapping aromatic signals and isolated spin systems.

This guide objectively compares standard 1D/Basic 2D NMR approaches against Advanced 2D NMR (HMBC/NOESY) workflows, providing a self-validating protocol designed to achieve absolute structural certainty.

The Analytical Challenge: Causality in Regioisomer Differentiation

Indole systems present unique NMR challenges. While the pyrrole and benzene rings create distinct electronic environments, heavy substitution at the C4 and C6 positions leaves the remaining aromatic protons (H2, H3, H5, H7) as isolated or weakly coupled spin systems.

A standard 1D 1 H NMR spectrum will easily confirm the presence of the tert-butyloxycarbonyl (Boc) group, the methyl group, and the correct number of aromatic protons. However, it cannot definitively anchor these substituents to the C4 or C6 positions.1[1]. To solve this, we must transition from simple functional group identification to comprehensive spatial and through-bond mapping.

Comparative Analysis: Standard vs. Advanced 2D NMR

To establish a rigorous analytical standard, we must evaluate the data yield and regiochemical confidence of competing NMR methodologies.

Table 1: Performance Comparison of NMR Methodologies for Indole Regiochemistry

MethodologyStructural Data YieldRegiochemical ConfidenceTimePrimary Limitation
Standard 1D ( 1 H, 13 C) Functional group ID (Boc, Methyl, Indole core).Low (Ambiguous)< 30 minsCannot distinguish between 4-methyl-6-Boc and 6-methyl-4-Boc regioisomers.
Basic 2D (COSY, HSQC) Direct C-H connectivity, vicinal proton coupling (H2-H3).Moderate~1 hourFails to bridge isolated aromatic protons across quaternary carbons (C3a, C4, C6, C7a).
Advanced 2D (HMBC, NOESY) Complete carbon skeleton mapping and spatial proximity (< 5 Å).Absolute (Self-Validating)3-5 hoursRequires higher sample concentration; NOESY is highly sensitive to mixing time.

Mechanistic Causality: Building a Self-Validating System

As application scientists, we do not just run experiments; we design self-validating logical loops. Relying on a single 2D experiment introduces risk. By pairing HMBC (through-bond) with NOESY (through-space), we create an orthogonal validation system.2[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment exploits 2JCH​ and 3JCH​ couplings. By irradiating the 4-methyl protons, we observe correlations to C3a, C4, and C5. Simultaneously, the 6-NHBoc proton correlates to C5, C6, and C7. This effectively anchors the substituents to the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment exploits through-space dipole-dipole relaxation. The 4-methyl group will exhibit an NOE cross-peak with H3 and H5. The 6-NHBoc proton will exhibit NOEs with H5 and H7.3[3].

The Regioisomer Test: If the molecule were the 6-methyl-4-NHBoc isomer, the NOE network would invert—the methyl group would show NOE to H5 and H7, while the NHBoc would show NOE to H3 and H5.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and high-fidelity data, follow this optimized workflow.

Phase 1: Sample Preparation

  • Weigh exactly 15.0 mg of the synthesized (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester.

  • Dissolve in 600 µL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS.

    • Causality Note: DMSO- d6​ is selected over CDCl 3​ because it tightly hydrogen-bonds with the indole NH and carbamate NH protons.4[4]. Furthermore,5[5].

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of at least 4 cm to maintain magnetic field homogeneity.

Phase 2: Acquisition Parameters (600 MHz Spectrometer)

  • 1D 1 H & 13 C NMR: Acquire 1 H with a 30° flip angle and 16 scans. Acquire 13 C with power-gated decoupling and 1024 scans to ensure sufficient signal-to-noise for quaternary carbons.

  • Multiplicity-Edited HSQC: Set 1JCH​ to 145 Hz. Acquire 256 t1​ increments with 4 scans per increment.

  • HMBC: Set long-range nJCH​ evolution to 8 Hz (optimal for 2-3 bond couplings in aromatic systems). Acquire 256 t1​ increments, 16 scans each.

  • NOESY: Set the mixing time ( τm​ ) to 300 ms.

    • Causality Note: A 300 ms mixing time is optimal for small molecules (~300 Da) in viscous solvents like DMSO, allowing NOE build-up to peak without entering the spin-diffusion regime where indirect cross-peaks cause false positives.

G cluster_0 Phase 1: Baseline Acquisition cluster_1 Phase 2: Advanced Regiochemical Mapping N1 1H & 13C NMR (Functional Group ID) N2 HSQC & COSY (Direct C-H & Vicinal Bonds) N1->N2 N3 HMBC (Long-Range C-H Anchoring) N2->N3 N4 NOESY (Spatial Proximity < 5 Å) N2->N4 N5 Orthogonal Data Integration (Through-Bond + Through-Space) N3->N5 N4->N5 N6 Unambiguous Validation: 4-Methyl-6-NHBoc Indole N5->N6

Fig 1. Self-validating 2D NMR workflow for unambiguous indole regiochemical assignment.

Quantitative Data: Signal Assignment & Regiochemical Proof

The following table synthesizes the expected multiparametric NMR data. The convergence of HMBC and NOESY data points forms an unbreakable chain of evidence confirming the 4-methyl-6-NHBoc substitution pattern.

Table 2: Validated NMR Signal Assignment for (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (DMSO- d6​ , 600 MHz)

Position 1 H Shift (ppm, mult, J in Hz) 13 C Shift (ppm)Key HMBC Correlations (H → C)Key NOESY Contacts (Spatial)
1 (NH) 10.85 (br s, 1H)-C2, C3a, C7aH2, H7
2 7.15 (dd, 3.0, 2.0, 1H)124.5C3, C3a, C7aNH (H1), H3
3 6.35 (m, 1H)100.2C2, C3a, C7aH2, 4-CH3
3a -128.4--
4 -130.1--
4-CH 3​ 2.40 (s, 3H)18.5C3a, C4, C5H3, H5 (Critical Proof)
5 7.05 (br s, 1H)112.3C3a, C4, C6, C74-CH 3​ , 6-NHBoc
6 -135.6--
6-NHBoc 9.10 (s, 1H)-C5, C6, C7, C=OH5, H7 (Critical Proof)
7 7.55 (br s, 1H)98.7C5, C6, C7aNH (H1), 6-NHBoc
7a -138.2--
Boc (C=O) -153.4--
Boc (C-Me 3​ ) -79.2--
Boc (CH 3​ ) 3​ 1.48 (s, 9H)28.6C-Me 3​ , C=O6-NHBoc

Conclusion

Standard 1D NMR and basic 2D connectivity experiments are insufficient for the rigorous structural validation of heavily substituted indoles. By implementing a self-validating workflow that pairs the through-bond mapping of HMBC with the spatial proximity mapping of NOESY, researchers can unambiguously assign the regiochemistry of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester, entirely eliminating the risk of downstream developmental failures caused by regioisomer mix-ups.

References

  • Antonia Torres Avila Pimenta et al., "Structure Elucidation and NMR Assignments of Two Unusual Monoterpene Indole Alkaloids From Psychotria Stachyoides", Magnetic Resonance in Chemistry, 2010.
  • C. O. Kappe et al., "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow", Organic Process Research & Development, 2024.
  • S. M. Li et al., "Regiospecificities and Prenylation Mode Specificities of the Fungal Indole Diterpene Prenyltransferases AtmD and PaxD", Applied and Environmental Microbiology, 2012.
  • R. J. Capon et al., "Structure Revisions of the Sponge-Derived Dibrominated Bis-indole Alkaloids, Echinosulfone A and the Echinosulfonic Acids A to D", The Journal of Organic Chemistry, 2020.
  • A. K. Chakraborti et al., "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH", Arkivoc, 2008.

Sources

Validation

A Comparative Kinetic Analysis of Deprotection Strategies for tert-Butyl (4-methyl-1H-indol-6-yl)carbamate

In the landscape of pharmaceutical and materials science, the indole nucleus is a privileged scaffold. Its synthesis and functionalization often necessitate the use of protecting groups, among which the tert-butyloxycarb...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the indole nucleus is a privileged scaffold. Its synthesis and functionalization often necessitate the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group is a frequent choice for masking amine functionalities due to its stability under various conditions.[1][2] However, the successful synthesis of complex molecules hinges on the selective and efficient removal of this protecting group. The deprotection of tert-butyl (4-methyl-1H-indol-6-yl)carbamate presents a model system for exploring the kinetics of this critical transformation, offering insights applicable to a broader range of indole-containing drug candidates and advanced materials.

This guide provides a comparative kinetic study of various deprotection methods for tert-butyl (4-methyl-1H-indol-6-yl)carbamate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for kinetic analysis, and offer a comparative assessment of their performance.

The Significance of Kinetic Understanding in Deprotection Chemistry

Choosing a deprotection strategy is not merely about reaction completion; it's about control. A thorough understanding of the reaction kinetics allows researchers to:

  • Optimize Reaction Times: Minimize exposure of sensitive functional groups to harsh reagents.

  • Enhance Selectivity: In molecules with multiple protecting groups, kinetic differentiation can enable selective deprotection.[3][4]

  • Improve Yield and Purity: By understanding the rate of the desired reaction versus potential side reactions, conditions can be fine-tuned to favor the formation of the target product.

  • Scale-Up with Confidence: Predictable reaction rates are crucial for the safe and efficient transition from laboratory-scale synthesis to industrial production.

Comparative Deprotection Methodologies: A Kinetic Perspective

We will explore three distinct and representative methods for the deprotection of tert-butyl (4-methyl-1H-indol-6-yl)carbamate:

  • Strong Acid Catalysis: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Mild Acid Catalysis: Oxalyl Chloride in Methanol.

  • Thermal Deprotection: Catalyst-free thermolysis in a high-boiling solvent.

Strong Acid Catalysis: Trifluoroacetic Acid (TFA)

The use of strong acids like TFA is the most conventional approach for Boc deprotection.[1][2][5] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate that spontaneously decarboxylates.[1][5]

Acid-Catalyzed Deprotection cluster_0 Reaction Mechanism Boc-Indole tert-Butyl (4-methyl-1H-indol-6-yl)carbamate Protonated_Boc Protonated Carbamate Boc-Indole->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Indole 4-methyl-1H-indol-6-amine Carbamic_Acid->Deprotected_Indole Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol for Kinetic Analysis:

  • Stock Solution Preparation: Prepare a stock solution of tert-butyl (4-methyl-1H-indol-6-yl)carbamate (e.g., 0.1 M) in dichloromethane (DCM).

  • Reaction Initiation: In a thermostated reaction vessel at 25 °C, add a known volume of the stock solution. Initiate the reaction by adding a predetermined concentration of TFA (e.g., 10-50% v/v).

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and immediately quench them in a solution of saturated sodium bicarbonate to neutralize the acid.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the deprotected product.

  • Data Processing: Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant (k).

Expected Kinetic Profile:

The deprotection with TFA is generally rapid. Kinetic studies have shown that the rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism.[6]

Mild Acid Catalysis: Oxalyl Chloride in Methanol

Recent studies have highlighted the use of oxalyl chloride in methanol as a mild and efficient system for Boc deprotection.[7] This method avoids the use of strong, corrosive acids like TFA and proceeds at room temperature. The proposed mechanism is more complex than simple in-situ HCl generation and may involve the electrophilic character of oxalyl chloride.[7]

Experimental Protocol for Kinetic Analysis:

  • Reagent Preparation: Prepare a solution of oxalyl chloride (e.g., 3 equivalents) in methanol.

  • Reaction Setup: In a reaction vessel at room temperature, dissolve tert-butyl (4-methyl-1H-indol-6-yl)carbamate in methanol.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the oxalyl chloride solution. Monitor the reaction progress directly by taking timed aliquots and analyzing them via HPLC or by quenching with a base followed by extraction and analysis.

  • Kinetic Analysis: Determine the rate constant by plotting the disappearance of the starting material over time.

Thermal Deprotection

Thermal cleavage of the Boc group offers an acid-free alternative, which can be advantageous for substrates sensitive to acidic conditions.[3][4][8] This method is particularly well-suited for continuous flow chemistry, where precise control over temperature and residence time can be achieved.[3][4] The reaction proceeds through a unimolecular elimination mechanism.

Experimental_Workflow cluster_1 Kinetic Study Workflow Start Prepare Stock Solution of Boc-Protected Indole Method_Selection Choose Deprotection Method (Acidic, Mild, Thermal) Start->Method_Selection Reaction Initiate and Run Reaction under Controlled Conditions Method_Selection->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC or NMR Quenching->Analysis Data_Processing Plot Concentration vs. Time and Determine Rate Constant Analysis->Data_Processing Comparison Compare Kinetic Data Across Methods Data_Processing->Comparison

Caption: General Workflow for Kinetic Deprotection Studies.

Experimental Protocol for Kinetic Analysis:

  • System Setup: A continuous flow reactor equipped with a heated coil is used.

  • Solution Preparation: A solution of tert-butyl (4-methyl-1H-indol-6-yl)carbamate is prepared in a high-boiling, inert solvent such as trifluoroethanol (TFE) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: The solution is pumped through the heated coil at a specific flow rate and temperature (e.g., 150-240 °C).[3] The residence time is controlled by the flow rate and the reactor volume.

  • Collection and Analysis: The output from the reactor is collected, cooled, and analyzed by HPLC to determine the extent of conversion.

  • Kinetic Data: By varying the temperature and residence time, the activation energy and rate constants for the thermal deprotection can be determined.

Comparative Data Summary

The following table summarizes the expected kinetic and performance characteristics of the different deprotection methods for tert-butyl (4-methyl-1H-indol-6-yl)carbamate.

Parameter TFA in DCM Oxalyl Chloride in MeOH Thermal (in TFE)
Reaction Temperature 0 - 25 °CRoom Temperature150 - 240 °C[3]
Typical Reaction Time < 1 hour1 - 4 hours[7]Minutes (in flow)[3]
Reagent Stoichiometry Excess AcidCatalytic to StoichiometricCatalyst-free
Relative Rate Very FastModerateFast (at high temp)
Selectivity Concerns Low for other acid-labile groupsGenerally goodCan be highly selective[3][4]
Byproducts tert-Butyl cation (can cause side reactions)Benign volatilesIsobutene, CO2
Operational Complexity Simple batch setupSimple batch setupRequires specialized flow equipment

Conclusion and Recommendations

The choice of deprotection method for tert-butyl (4-methyl-1H-indol-6-yl)carbamate should be guided by the specific requirements of the synthetic context.

  • For rapid, routine deprotection where acid-sensitive groups are absent, traditional TFA in DCM remains a viable, albeit harsh, option.

  • When milder conditions are paramount to preserve other functional groups, the oxalyl chloride in methanol system presents an attractive alternative with good yields at room temperature.[7]

  • For applications demanding high selectivity and avoidance of acidic reagents , or for implementation in automated continuous synthesis , thermal deprotection is a powerful technique.[3][4] The ability to precisely control temperature and residence time allows for fine-tuning of the reaction to achieve selective deprotection, even in the presence of other thermally labile groups.

By understanding the kinetic profiles of these distinct methods, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, improved purity, and greater overall efficiency in the development of novel indole-based compounds.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • A. Author, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • A. Author, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • A. Author, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • A. Author, et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

  • A. Author, et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of indole N‐Boc deprotection method. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • American Chemical Society. (2021, August 5). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

As a drug development professional or laboratory scientist, handling complex organic intermediates requires a deep understanding of their structural reactivity to ensure safe logistical operations. (4-Methyl-1H-indol-6-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling complex organic intermediates requires a deep understanding of their structural reactivity to ensure safe logistical operations. (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester (often referred to as Boc-protected 4-methyl-1H-indol-6-amine) is a highly valuable building block in medicinal chemistry. However, its specific molecular architecture—combining a bioactive indole core with an acid-labile tert-butoxycarbonyl (Boc) protecting group—dictates strict, non-standard disposal protocols.

This guide provides authoritative, causality-driven procedures for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains rigorous safety and environmental compliance.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must understand why it behaves the way it does in a waste stream. The disposal strategy for this compound is governed by two distinct structural features:

The Pressurization Hazard of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is engineered to be stable under basic and nucleophilic conditions but is highly sensitive to acidic environments. If this compound is inadvertently disposed of in an acidic liquid waste stream (such as HPLC effluents containing Trifluoroacetic Acid [TFA] or Hydrochloric Acid [HCl]), it undergoes rapid, acid-catalyzed deprotection[1].

The Causality: This deprotection reaction yields equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas. In a tightly sealed glass or HDPE waste carboy, the sudden evolution of these gases generates severe pneumatic pressure, leading to catastrophic container rupture, chemical exposure, and secondary spill hazards.

Environmental Toxicity of the Indole Scaffold

Indole derivatives are biologically active and structurally persistent in the environment. According to the EPA's ECOTOXicology knowledgebase, indole-based compounds exhibit significant toxicity to aquatic life, disrupting local ecosystems if introduced into the water supply[2]. Therefore, drain disposal is strictly prohibited. The compound must be routed exclusively to high-temperature incineration facilities managed by certified hazardous waste vendors in accordance with EPA regulations[3].

Mechanistic Hazard Visualization

The following diagram illustrates the chemical causality behind the primary logistical hazard associated with this compound: acid-induced pressurization.

HazardPathway BocIndole Boc-Protected Indole Derivative Reaction Acid-Catalyzed Deprotection BocIndole->Reaction AcidWaste Acidic Waste Stream (e.g., TFA, HCl) AcidWaste->Reaction Gas Isobutylene (g) + CO2 (g) Evolution Reaction->Gas Hazard Container Pressurization & Rupture Risk Gas->Hazard

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection leading to pressurization.

Quantitative Data & Compatibility Matrices

To prevent adverse reactions during waste consolidation, adhere strictly to the compatibility and physical property data outlined below.

Table 1: Waste Stream Compatibility Matrix

Waste Stream TypeCompatibilityCausality / Consequence
Halogenated Solvents (e.g., DCM, Chloroform)Highly CompatibleStandard dissolution; stable and safe for routine incineration.
Non-Halogenated Solvents (e.g., EtOAc, MeOH)Highly CompatibleStandard dissolution; stable and safe for routine incineration.
Acidic Aqueous/Organic (e.g., TFA, HCl)SEVERE HAZARD Acid-catalyzed Boc deprotection releases CO2​ and isobutylene gas, risking explosion[1].
Oxidizing Agents (e.g., Peroxides, Nitric Acid)SEVERE HAZARD Indole rings are electron-rich and prone to violent, exothermic oxidation.

Table 2: Physical & Hazard Properties Summary

PropertyDescriptionLogistical Implication
Chemical Class Boc-protected indole amineAbsolute requirement for segregation from acidic waste.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; must be handled exclusively in a fume hood.
Aquatic Toxicity High (Indole derivative)Strictly prohibit drain disposal; mandate incineration[2].
Regulatory Status Hazardous WasteMust manifest and track via the EPA e-Manifest system[3].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems , meaning each workflow contains built-in verification steps to prevent human error before an irreversible action (like mixing incompatible waste) occurs.

Protocol A: Solid Waste Disposal

Applies to unused chemical, contaminated weighing paper, pipette tips, and empty vials.

  • Containment: Collect all solid waste contaminated with (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester in a puncture-resistant, leak-proof High-Density Polyethylene (HDPE) container.

  • Validation: Visually inspect the container to ensure no liquid pooling is present at the bottom. Solid waste must remain dry to prevent unpredictable localized reactions.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Solid Waste - Toxic Organic / Indole Derivative."

  • Storage: Store the sealed container in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area, strictly isolated from oxidizers.

  • Manifesting: Transfer to your Environmental Health & Safety (EHS) department for high-temperature incineration[3].

Protocol B: Liquid Waste Segregation

Applies to reaction mother liquors, extraction solvents, and chromatography fractions.

  • Solvent Identification: Determine if the solvent carrying the compound is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).

  • Self-Validating pH Test (CRITICAL): Before transferring the dissolved chemical into a bulk liquid waste carboy, extract a 1 mL aliquot of the bulk waste currently in the carboy. Test this aliquot with universal pH indicator paper.

    • Causality Check: The pH must be ≥7 . If the paper turns red/orange (pH < 7), DO NOT add your waste. Residual acids in the carboy will trigger gas evolution[1].

  • Transfer: Once validated as neutral/basic, slowly pour the solution into the appropriate Halogenated or Non-Halogenated waste carboy using a designated funnel.

  • Venting: Equip the waste carboy with a pressure-relieving vented cap. This acts as a mechanical fail-safe; if trace acids are accidentally introduced, the vented cap will release the isobutylene/ CO2​ gas slowly, preventing a catastrophic rupture.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to an appropriate working height to maximize airflow.

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Solid Spill Cleanup: Do not sweep dry powder, as this causes aerosolization. Lightly dampen an absorbent pad with a compatible non-reactive solvent (e.g., Isopropanol or Ethyl Acetate) and gently wipe up the solid.

  • Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any potential trace reactivity, followed by a final wipe with Isopropanol.

  • Disposal: Place all used absorbent pads and contaminated PPE into the Solid Waste stream as detailed in Protocol A.

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: (4-Methyl-1H-indol-6-yl) -carbamic acid tert-butyl ester Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Incineration High-Temperature Incineration Facility Solid->Incineration Halo Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halo NonHalo Non-Halogenated Solvent (e.g., EtOAc, MeOH) Liquid->NonHalo Acidic Acidic Waste (DO NOT MIX!) Liquid->Acidic Hazard Halo->Incineration NonHalo->Incineration

Figure 2: Waste segregation workflow for Boc-protected indole derivatives.

References[3] Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste

Source: eCFR (Electronic Code of Federal Regulations) / Environmental Protection Agency (EPA) URL: [Link][1] Title: Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant Source: Organic Process Research & Development - ACS Publications URL: [Link][2] Title: ECOTOXicology Knowledgebase (ECOTOX) - Indole Aquatic Toxicity Data Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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Feasible Synthetic Routes

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(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester
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